molecular formula C23H26O7 B2717907 Schisanlignone C CAS No. 144606-83-7

Schisanlignone C

Cat. No.: B2717907
CAS No.: 144606-83-7
M. Wt: 414.454
InChI Key: IGSKKMAOJMXOII-RYUDHWBXSA-N
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Description

Schisanlignone C is a useful research compound. Its molecular formula is C23H26O7 and its molecular weight is 414.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12H,7,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSKKMAOJMXOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(=O)C1C)OC)OC)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Lignans from Schisandra chinensis: A Technical Guide Focused on Schisandrin C

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the discovery and isolation of lignans (B1203133) from the fruit of Schisandra chinensis, with a specific focus on Schisandrin C, a prominent bioactive compound. While the initial topic of interest was Schisanlignone C, primary literature reveals its isolation from Schisandra viridis. Given the scope of this guide is Schisandra chinensis, we will focus on the well-documented lignan, Schisandrin C, for which comprehensive experimental protocols and biological data are available.

Schisandra chinensis is a valuable medicinal plant in traditional Chinese medicine, with its therapeutic effects largely attributed to a class of dibenzocyclooctadiene lignans.[1] These compounds, including Schisandrin C, exhibit a range of pharmacological activities, such as anti-inflammatory, antioxidant, and neuroprotective effects.[2] This guide details the methodologies for the extraction, isolation, and structural elucidation of these significant compounds and explores the molecular pathways they modulate.

Quantitative Data Summary

The isolation and analysis of lignans from Schisandra chinensis yield quantitative data that is crucial for reproducibility and standardization. The following tables summarize key data points typically gathered during these procedures.

Table 1: Extraction and Fractionation Yields

StepDescriptionStarting Material (Dry Weight)Yield (Weight)Yield (%)Reference
1Crude Ethanol (B145695) Extract3.5 kg of dried fruits1.2 kg34.3%[3]
2Ethyl Acetate (B1210297) Fraction1.2 kg crude extract151 g12.6% (of crude)[3]

Table 2: Chromatographic Parameters and Purity of Schisandrin C

ParameterValueReference
HPLC Column Elite ODS C18 (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile (B52724) and Water (gradient)[4]
Detection Wavelength 217 nm[4]
Purity (Post-HPLC) >96%[4]
Limit of Detection (LOD) 0.04 µg/mL[4]
Limit of Quantitation (LOQ) 0.49 µg/mL[4]

Table 3: Spectroscopic Data for Structural Elucidation of Schisandrin C

Spectroscopic MethodKey Data PointsReference
Mass Spectrometry (MS) Molecular Formula: C22H24O6[5]
¹H-NMR Signals corresponding to methoxy (B1213986) groups, aromatic protons, and aliphatic protons characteristic of the dibenzocyclooctadiene skeleton.[2]
¹³C-NMR Resonances confirming the carbon framework, including aromatic carbons, methoxy carbons, and carbons of the cyclooctadiene ring.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the isolation and characterization of Schisandrin C from the dried fruits of Schisandra chinensis.

Extraction and Preliminary Fractionation
  • Maceration: The air-dried and powdered fruits of Schisandra chinensis (3.5 kg) are macerated with 80% aqueous ethanol (3 x 10 L) at room temperature for 48 hours per extraction.[3]

  • Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in hot water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, which is enriched with lignans, is collected and concentrated.[3]

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of ethyl acetate in petroleum ether (e.g., 0-100%).[3] Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions enriched with the target lignans are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol (B129727) as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of Schisandrin C is achieved using a preparative reverse-phase HPLC system with a C18 column. A common mobile phase is a gradient of acetonitrile in water. The effluent is monitored by a UV detector, and the peak corresponding to Schisandrin C is collected.

Structure Elucidation

The chemical structure of the isolated compound is confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) is used to determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure and stereochemistry. The spectral data is compared with published values for Schisandrin C.

Visualizations

Experimental Workflow for Lignan Isolation

experimental_workflow start Dried Schisandra chinensis Fruits extraction Maceration with 80% Ethanol start->extraction concentration1 Concentration under Reduced Pressure extraction->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Solvent Partitioning (Petroleum Ether & Ethyl Acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18 Column) sephadex->prep_hplc pure_lignan Isolated Schisandrin C prep_hplc->pure_lignan elucidation Structure Elucidation (MS, NMR) pure_lignan->elucidation final_structure Confirmed Structure of Schisandrin C elucidation->final_structure

Caption: General workflow for the isolation of Schisandrin C.

Schisandrin C Modulated Signaling Pathway

Schisandrin C has been shown to influence cellular processes such as adipogenesis and autophagy through the modulation of key signaling pathways.[5][6] One of the well-documented mechanisms is its effect on the AMPK and PI3K/Akt/mTOR pathways.[5][6]

signaling_pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects schisandrin_c Schisandrin C PI3K PI3K schisandrin_c->PI3K Inhibits AMPK AMPK schisandrin_c->AMPK Activates Lipolysis Lipolysis schisandrin_c->Lipolysis Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates AMPK->mTOR Inhibits Adipogenesis Adipogenesis (PPARγ, C/EBPα) mTOR->Adipogenesis Promotes Autophagy Autophagy (Beclin-1) mTOR->Autophagy Inhibits

Caption: Schisandrin C's modulation of the AMPK and PI3K/Akt/mTOR pathways.

References

An In-depth Technical Guide to Schisanlignone C: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C is a dibenzocyclooctadiene lignan (B3055560), a class of natural products that has garnered significant interest in the scientific community for its diverse biological activities. Isolated from plants of the Schisandra genus, which have a long history of use in traditional medicine, this compound is a subject of ongoing research to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and insights into its biological activities and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₃H₂₆O₇[1]
Molecular Weight 414.45 g/mol [1]
CAS Number 144606-83-7[2]
Melting Point Not available
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Spectroscopic Data:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons of the cyclooctadiene ring. The chemical shifts and coupling constants of these protons are crucial for determining the substitution pattern and stereochemistry of the molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. Signals corresponding to aromatic carbons, carbonyl groups, methoxy carbons, and aliphatic carbons in the cyclooctadiene ring would be expected.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit absorption bands corresponding to hydroxyl groups (if present), carbonyl groups, C-O stretching of ethers and esters, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The fragmentation pattern can provide valuable information about the different structural motifs within the molecule.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption maxima characteristic of the conjugated aromatic system present in the dibenzocyclooctadiene lignan scaffold.

Experimental Protocols

Detailed experimental protocols are essential for the replication of research findings and for the development of robust analytical methods. The following sections outline general procedures for the isolation, purification, and analysis of lignans (B1203133) from Schisandra species, which can be adapted for this compound.

Isolation and Purification of Lignans from Schisandra Species

A common method for the extraction and isolation of lignans, including this compound, from the fruits of Schisandra plants involves several steps:

  • Extraction: The dried and powdered plant material is typically extracted with an organic solvent such as ethanol (B145695) or methanol (B129727). Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Chromatography: The enriched lignan fraction is further purified using various chromatographic techniques.

    • Column Chromatography: Silica gel or alumina (B75360) are commonly used as the stationary phase, with a gradient of solvents of increasing polarity to separate the different lignans.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a C18 column is often used for the final purification of individual lignans to a high degree of purity.

Workflow for Lignan Isolation and Purification

G plant_material Dried Schisandra Fruit Powder extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning lignan_fraction Enriched Lignan Fraction partitioning->lignan_fraction column_chrom Column Chromatography (Silica Gel) lignan_fraction->column_chrom fractions Fractions column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_lignan Pure this compound prep_hplc->pure_lignan

Caption: General workflow for the isolation and purification of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for the quantitative analysis of this compound in plant extracts and biological samples.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol is common.

    • Flow Rate: A flow rate of around 1.0 mL/min is generally employed.

    • Detection: UV detection at a wavelength corresponding to the absorption maximum of the lignan is used for quantification. A photodiode array (PDA) detector can be used to obtain the full UV spectrum for peak identification.

Biological Activities and Signaling Pathways

Lignans from Schisandra are known to possess a wide range of biological activities, including anti-inflammatory and neuroprotective effects. While specific studies detailing the signaling pathways modulated by this compound are not extensively available in the initial search results, related lignans from the same plant genus have been shown to exert their effects through the modulation of key cellular signaling cascades.

Anti-Inflammatory Activity

Many lignans from Schisandra have demonstrated potent anti-inflammatory properties. These effects are often mediated by the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: This pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Lignans may inhibit this pathway by preventing the degradation of IκBα or by directly inhibiting the nuclear translocation of NF-κB.

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators. Some lignans have been shown to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (ERK, JNK, p38) tlr4->mapk Activates ikk IKK tlr4->ikk Activates inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) mapk->inflammation Induces ikba_nfkb IκBα-NF-κB ikk->ikba_nfkb Phosphorylates nfkb NF-κB ikba_nfkb->nfkb Releases nfkb_n NF-κB nfkb->nfkb_n Translocates schisanlignone This compound schisanlignone->mapk Inhibits schisanlignone->ikk Inhibits nfkb_n->inflammation Induces

References

Unveiling Schisanlignone C: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisanlignone C, a lignan (B3055560) isolated from Schisandra henryi, represents a class of natural products with significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. A comprehensive understanding of its precise chemical architecture, including its stereochemistry, is fundamental for any further investigation into its pharmacological potential and for guiding synthetic efforts. This technical guide synthesizes the available information and provides a framework for the structural and stereochemical elucidation of this compound, drawing upon established analytical methodologies for lignan characterization. While the primary literature detailing the complete spectroscopic data and stereochemical assignment for this compound is not readily accessible, this document outlines the expected structural features and the experimental protocols typically employed for their determination.

Chemical Structure

This compound possesses the molecular formula C₂₃H₂₆O₅. Lignans (B1203133) are a large group of natural products characterized by the coupling of two C₆-C₃ (phenylpropanoid) units. The specific connectivity and oxidation state of these units give rise to a wide variety of lignan skeletons. Based on its molecular formula and its classification as a lignan from the Schisandra genus, this compound is presumed to be a dibenzocyclooctadiene lignan, a common structural motif in this plant family.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₃H₂₆O₅Inferred from literature
Molecular Weight394.45 g/mol Calculated
Natural SourceSchisandra henryi[1][2]
Compound ClassLignan[1]

Stereochemistry

The stereochemistry of lignans is a critical aspect of their chemical identity and biological activity. Dibenzocyclooctadiene lignans, for instance, can possess multiple stereocenters, leading to a variety of possible stereoisomers. The determination of the absolute configuration of these stereocenters is a non-trivial task requiring sophisticated analytical techniques.

The absolute configuration of lignans is typically determined through a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, often corroborated by X-ray crystallography of a suitable crystalline derivative.

Experimental Protocols for Structural Elucidation

The definitive structural and stereochemical elucidation of a natural product like this compound relies on a combination of isolation and spectroscopic analysis.

Isolation Protocol

A generalized workflow for the isolation of lignans from Schisandra species is as follows:

Caption: Generalized workflow for the isolation of lignans.

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments is required for the complete assignment of proton (¹H) and carbon (¹³C) signals.

Table 2: Expected ¹H NMR Data for a Dibenzocyclooctadiene Lignan Core

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic Protons6.0 - 7.5s, d, dd1-8
Methine Protons2.0 - 5.0m, dd, t2-12
Methylene Protons1.5 - 3.0m, dd, dt5-15
Methoxy Protons3.5 - 4.0s-
Methyl Protons0.8 - 1.5d, s6-7

Table 3: Expected ¹³C NMR Data for a Dibenzocyclooctadiene Lignan Core

CarbonExpected Chemical Shift (δ, ppm)
Aromatic C110 - 160
Aromatic C-O140 - 160
Methine C30 - 60
Methylene C20 - 40
Methoxy C55 - 65
Methyl C10 - 25

Experimental Details:

  • ¹H NMR: Typically recorded on a 400 MHz or higher field spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR: Recorded on the same instrument, often at 100 or 125 MHz.

  • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry by identifying protons that are close in space.

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide valuable structural information.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For chiral molecules like lignans, the CD spectrum provides information about the absolute configuration of the stereocenters. The sign of the Cotton effects can often be correlated with specific stereochemical arrangements based on established empirical rules for that class of compounds.

Logical Relationships in Stereochemical Determination

The determination of the absolute configuration of this compound would follow a logical progression of experiments.

G cluster_relative Relative Stereochemistry cluster_absolute Absolute Stereochemistry NMR 1D & 2D NMR (COSY, HSQC, HMBC) NOESY NOESY / ROESY NMR->NOESY Structure Connectivity and Relative Configuration NOESY->Structure CD Circular Dichroism (CD) Spectroscopy Structure->CD Xray X-ray Crystallography (if crystalline) Structure->Xray Absolute Absolute Configuration CD->Absolute Xray->Absolute

Caption: Logical workflow for stereochemical determination.

Conclusion

While the definitive primary literature containing the complete structural and stereochemical data for this compound is not widely available, this guide provides a comprehensive overview of the expected structural features and the standard methodologies required for their elucidation. For researchers and drug development professionals, a rigorous application of modern spectroscopic techniques, as outlined herein, will be essential to fully characterize this compound and unlock its potential for further scientific investigation and therapeutic application. The data presented in the tables are based on characteristic values for the lignan class and should be used as a guide for the interpretation of experimental data obtained for this compound.

References

Schisanlignone C: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C is a dibenzocyclooctadiene lignan, a class of secondary metabolites found in plants of the Schisandra genus. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and the experimental methodologies used for its study.

Natural Sources of this compound

This compound, along with other bioactive lignans (B1203133), is primarily isolated from plants belonging to the Schisandraceae family. The principal sources are the fruits and stems of various Schisandra species.

Table 1: Natural Sources of this compound and Other Dibenzocyclooctadiene Lignans

Plant SpeciesPlant PartMajor Dibenzocyclooctadiene Lignans IdentifiedReference
Schisandra rubrifloraFruits, StemsThis compound, Rubrisandrin A and B, Gomisin J, Schisantherin A[1]
Schisandra chinensisFruits, Stems, LeavesSchisandrin, Schisandrin C, Gomisin A, Deoxyschisandrin, γ-Schisandrin[2][3]
Schisandra sphenantheraFruitsSchisandrin, Gomisin A, Schisantherin A[4]

Quantitative Analysis of this compound and Related Lignans

The concentration of this compound and other lignans can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) are the primary analytical techniques for the quantitative determination of these compounds.[2][5]

Table 2: Quantitative Data of Selected Lignans in Schisandra Species

LignanPlant SpeciesPlant PartConcentration (mg/g dry weight unless otherwise specified)Analytical MethodReference
Schisandrin CSchisandra chinensisFruits0.0456 (in a mixed standard)HPLC[2]
Schisandrin CSchisandra rubrifloraIn vitro culturesUp to 5.24 mg/100 g DWUHPLC-MS/MS[6]
Gomisin NSchisandra rubrifloraFruits518 mg/100 g DWUHPLC-MS/MS[7]
SchisanhenolSchisandra rubrifloraFruits454 mg/100 g DWUHPLC-MS/MS[7]
Gomisin GSchisandra rubrifloraFruits197 mg/100 g DWUHPLC-MS/MS[7]
Schisandrin ASchisandra rubrifloraFruits167 mg/100 g DWUHPLC-MS/MS[7]
Gomisin OSchisandra rubrifloraFruits150 mg/100 g DWUHPLC-MS/MS[7]
SchizandrinSchizandra chinensisFruits8.41 ± 0.30HPLC[8]
Gomisin ASchizandra chinensisFruits3.01 ± 0.13HPLC[8]
DeoxyschizandrinSchizandra chinensisFruits1.06 ± 0.05HPLC[8]
Gomisin NSchizandra chinensisFruits7.69 ± 0.30HPLC[8]
Wuweizisu CSchizandra chinensisFruits1.68 ± 0.06HPLC[8]

Biosynthesis of this compound

The biosynthesis of dibenzocyclooctadiene lignans, including this compound, is a complex process that is not yet fully elucidated. The proposed pathway originates from the general phenylpropanoid pathway, with coniferyl alcohol serving as a key precursor.[9][10]

Phenylpropanoid Pathway and Monolignol Formation

The biosynthesis begins with the amino acid L-phenylalanine, which is converted to coniferyl alcohol through a series of enzymatic steps. This part of the pathway is well-established and shared with the biosynthesis of other phenylpropanoids like lignin.

Hypothetical Biosynthetic Pathway of Dibenzocyclooctadiene Lignans

The pathway from coniferyl alcohol to dibenzocyclooctadiene lignans is considered hypothetical and is an active area of research.[9][10] A key initial step that commits coniferyl alcohol to this specific pathway is its acetylation to coniferyl acetate, catalyzed by coniferyl alcohol acyltransferase (CFAT) , an enzyme identified in Schisandra chinensis.[9][10][11]

The subsequent steps are thought to involve the oxidative coupling of two coniferyl alcohol-derived units to form a dibenzylbutane scaffold, which then undergoes further cyclization and modifications to yield the characteristic dibenzocyclooctadiene ring system of this compound. The precise enzymes and intermediates involved in these later stages are still under investigation.

Biosynthesis_of_Schisanlignone_C cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_lignan Dibenzocyclooctadiene Lignan Biosynthesis (Hypothetical) L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid Caffeic acid Caffeic acid p-Coumaric acid->Caffeic acid Ferulic acid Ferulic acid Caffeic acid->Ferulic acid Coniferaldehyde Coniferaldehyde Ferulic acid->Coniferaldehyde Coniferyl_Alcohol Coniferyl_Alcohol Coniferaldehyde->Coniferyl_Alcohol Coniferyl_Acetate Coniferyl_Acetate Coniferyl_Alcohol->Coniferyl_Acetate ScCFAT Oxidative_Coupling Oxidative_Coupling Coniferyl_Acetate->Oxidative_Coupling Putative Enzymes Dibenzylbutane_Intermediate Dibenzylbutane_Intermediate Oxidative_Coupling->Dibenzylbutane_Intermediate Putative Enzymes Schisanlignone_C Schisanlignone_C Dibenzylbutane_Intermediate->Schisanlignone_C Cyclization & Modifications

Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of lignans from Schisandra species, which can be adapted for this compound.

Experimental Workflow for Lignan Isolation

Isolation_Workflow Start Dried & Powdered Schisandra Plant Material Extraction Extraction with Organic Solvent (e.g., Ethanol, Petroleum Ether) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Lignan Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Macroporous Resin) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation Purification Preparative HPLC Fractionation->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound Enzyme_Characterization_Workflow Start Transcriptome Data of Schisandra species Gene_Identification Identification of Candidate Genes (e.g., BAHD acyltransferases) Start->Gene_Identification Gene_Cloning Cloning of Candidate Gene (e.g., ScBAHD1) Gene_Identification->Gene_Cloning Heterologous_Expression Heterologous Expression in E. coli Gene_Cloning->Heterologous_Expression Protein_Purification Purification of Recombinant Enzyme Heterologous_Expression->Protein_Purification Enzyme_Assay In vitro Enzyme Activity Assay (Substrate: Coniferyl Alcohol, Acetyl-CoA) Protein_Purification->Enzyme_Assay Product_Analysis Analysis of Reaction Products (HPLC, LC-MS) Enzyme_Assay->Product_Analysis Functional_Confirmation Confirmation of Enzyme Function (e.g., ScCFAT) Product_Analysis->Functional_Confirmation

References

An In-depth Technical Guide to the Solubility of Schisanlignone C in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Schisanlignone C, a bioactive lignan (B3055560) of significant interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the known qualitative solubility, provides detailed, generalized experimental protocols for determining solubility, and presents a framework for quantitative analysis.

Introduction to this compound

This compound is a lignan compound that has been isolated from plants of the Schisandra genus. Lignans (B1203133) are a class of polyphenols that have garnered attention for their diverse pharmacological activities. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its extraction, purification, formulation, and in vitro/in vivo testing.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in scientific literature. However, qualitative information indicates its solubility in several common organic solvents.

Qualitative Solubility:

This compound is reported to be soluble in the following organic solvents:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone[1]

This qualitative information suggests that this compound is likely soluble in a range of polar aprotic and halogenated solvents.

Quantitative Solubility Data:

As of the latest literature review, specific quantitative solubility values (e.g., in mg/mL or mol/L) for this compound in various organic solvents have not been published. To facilitate research and development, the following table is provided as a template for researchers to populate as data becomes available through experimentation.

Organic SolventChemical FormulaPolarity IndexHypothetical Solubility (mg/mL) at 25°C
ChloroformCHCl₃4.1Data not available
DichloromethaneCH₂Cl₂3.1Data not available
Ethyl AcetateC₄H₈O₂4.4Data not available
AcetoneC₃H₆O5.1Data not available
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Data not available
MethanolCH₃OH5.1Data not available
EthanolC₂H₅OH4.3Data not available
Acetonitrile (B52724)C₂H₃N5.8Data not available
Tetrahydrofuran (THF)C₄H₈O4.0Data not available

Note: The "Hypothetical Solubility" column is for illustrative purposes and should be populated with experimentally determined values.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, a detailed experimental protocol for determining the solubility of this compound is outlined below. This protocol is based on the widely accepted shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

3.1. Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Vortex mixer

  • Syringe filters (0.22 µm, solvent-compatible)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvent. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent further dissolution of the solid in the sample.

  • Dilution: Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Analysis: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

3.2. HPLC Method for Quantitative Analysis

A validated HPLC method is essential for the accurate quantification of this compound in the saturated solutions.

Suggested HPLC Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a common wavelength for lignans is around 217 nm).

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.

Method Validation: The HPLC method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision (intra-day and inter-day), limit of detection (LOD), and limit of quantification (LOQ).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sampling Sampling and Analysis cluster_quant Quantification prep1 Weigh excess This compound prep2 Add to vials with known solvent volume prep1->prep2 equil1 Shake at constant temperature (24-72h) prep2->equil1 equil2 Allow solids to settle equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter through 0.22 µm filter samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Inject into HPLC samp3->samp4 quant1 Determine concentration from calibration curve samp4->quant1 quant2 Calculate solubility (e.g., mg/mL) quant1->quant2

Caption: Workflow for Shake-Flask Solubility Determination.

G cluster_method_dev Method Development cluster_calib Calibration cluster_validation Method Validation cluster_analysis Sample Analysis dev1 Select Column and Mobile Phase dev2 Optimize Flow Rate and Detection Wavelength dev1->dev2 calib1 Prepare Standard Solutions of known concentrations dev2->calib1 calib2 Inject Standards into HPLC calib1->calib2 calib3 Construct Calibration Curve (Peak Area vs. Concentration) calib2->calib3 val1 Linearity & Range calib3->val1 val2 Accuracy & Precision val1->val2 val3 LOD & LOQ val2->val3 val4 Robustness val3->val4 ana1 Inject Filtered and Diluted Samples val4->ana1 ana2 Integrate Peak Area ana1->ana2 ana3 Quantify Concentration using Calibration Curve ana2->ana3

Caption: HPLC Method Development and Validation Workflow.

Conclusion

While the qualitative solubility of this compound in several organic solvents is known, a significant data gap exists regarding its quantitative solubility. This guide provides a robust framework for researchers to experimentally determine these crucial parameters. The outlined shake-flask method coupled with a validated HPLC protocol will enable the generation of reliable and reproducible solubility data. Such data is indispensable for advancing the research and development of this compound as a potential therapeutic agent. The provided workflows offer a clear visual guide for the execution of these essential experiments.

References

The Stability of Schisanlignone C Under Various pH Conditions: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C, a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, has garnered significant interest within the scientific community for its potential therapeutic properties. As with any compound under investigation for pharmaceutical development, a thorough understanding of its chemical stability is paramount. This technical guide addresses the critical aspect of this compound's stability under a range of pH conditions, a factor that profoundly influences its formulation, storage, and ultimately, its bioavailability and efficacy.

Forced degradation studies are a cornerstone of pharmaceutical development, providing essential insights into the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, including exposure to various pH levels, to identify potential degradation products and pathways.[1][3] While regulatory guidelines from bodies like the International Council for Harmonisation (ICH) underscore the necessity of such studies, they do not prescribe specific pH ranges or conditions, leaving these to be determined on a case-by-case basis.[1][4]

Currently, there is a notable absence of publicly available studies that specifically detail the stability of this compound under various pH conditions. Extensive searches of scientific literature and databases have not yielded quantitative data or specific experimental protocols for the forced degradation of this particular lignan.

General Considerations for Lignan Stability

While specific data for this compound is unavailable, general knowledge regarding the chemical stability of lignans (B1203133) and other polyphenolic compounds can offer some preliminary insights. The stability of such compounds is often influenced by the presence of functional groups susceptible to hydrolysis or oxidation, and the overall molecular structure. Dibenzocyclooctadiene lignans, as a class, are known for their complex stereochemistry, which can also play a role in their stability.[5]

Hypothetical Experimental Protocol for pH Stability Assessment

To investigate the stability of this compound, a forced degradation study would be essential. The following outlines a hypothetical, yet standard, experimental protocol that researchers could adopt.

Objective: To determine the degradation profile of this compound in acidic, neutral, and alkaline conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate or other suitable buffer solutions for maintaining neutral pH

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • A suitable HPLC column (e.g., C18)

  • pH meter

  • Incubator or water bath

Methodology:

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Aliquots of the stock solution are added to solutions of varying HCl concentrations (e.g., 0.1 M and 1 M).

    • Alkaline Hydrolysis: Aliquots of the stock solution are added to solutions of varying NaOH concentrations (e.g., 0.1 M and 1 M).

    • Neutral Hydrolysis: An aliquot of the stock solution is added to a neutral buffer solution (pH 7).

  • Incubation: The solutions are incubated at a controlled temperature (e.g., 60°C) for a defined period. Samples are withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For the acidic and alkaline samples, the reaction is stopped at each time point by neutralization.

  • Sample Analysis: All samples, including a control sample of this compound in the solvent at the same temperature, are analyzed by a validated stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products.

  • Data Analysis: The percentage of degradation is calculated by comparing the peak area of this compound in the stressed samples to that of the control sample. The formation of any degradation products is monitored by the appearance of new peaks in the chromatogram.

Visualization of Experimental Workflow

The logical flow of a forced degradation study to assess pH stability can be visualized as follows:

Caption: Workflow for pH-dependent forced degradation study of this compound.

Potential Degradation Pathways

Without experimental data, any discussion of degradation pathways remains speculative. However, for dibenzocyclooctadiene lignans, potential sites of degradation under hydrolytic stress could include ester or ether linkages if present in the specific structure of this compound. The core dibenzocyclooctadiene skeleton is generally stable, but substituents on the aromatic rings could influence reactivity.

Conclusion and Future Directions

The stability of this compound under various pH conditions is a critical, yet uncharacterized, aspect of its pharmaceutical development profile. While this guide provides a framework for how such a stability study could be designed and executed, it underscores the urgent need for experimental data. Future research should focus on performing comprehensive forced degradation studies to elucidate the degradation products and pathways of this compound. The results of these studies will be invaluable for the rational design of stable formulations and for ensuring the safety and efficacy of this promising natural product. Researchers in the field are encouraged to undertake these investigations to fill this significant knowledge gap.

References

Early Research and Historical Perspectives on Schisanlignone C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C, a lignan (B3055560) compound, emerged from the phytochemical investigation of the family Schisandraceae, a plant family well-regarded in traditional medicine for its diverse therapeutic properties. This technical guide delves into the early studies and historical research surrounding this compound, providing a foundational understanding for researchers and professionals in drug development. Due to the limited accessibility of the original foundational literature, this document synthesizes available information and outlines generalized experimental approaches of the era to offer a comprehensive historical perspective.

Discovery and Initial Characterization

This compound was first isolated and identified in 1992 from Schisandra viridis A. C. Sm., a plant species native to the northern Guangdong province of China.[1][2] The discovery was detailed in a seminal paper by Luo, Liu, and Huang published in Acta Chimica Sinica.[2] This initial research laid the groundwork for the structural elucidation of this novel lignan.

Physicochemical Properties

The fundamental physicochemical properties of this compound as determined in these early studies are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₃H₂₆O₇[3]
Molecular Weight 414.45 g/mol [3]
CAS Number 144606-83-7[4]

Experimental Protocols of the Era

Isolation of this compound

The isolation of lignans (B1203133) from plant material in the early 1990s typically followed a multi-step extraction and chromatographic process. A plausible workflow for the isolation of this compound from the dried and powdered plant material of Schisandra viridis would have involved:

  • Extraction: Maceration or Soxhlet extraction of the plant material with organic solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and methanol, to fractionate the chemical constituents.

  • Preliminary Separation: The crude extracts would then be subjected to preliminary separation techniques like column chromatography over silica (B1680970) gel or alumina. Elution would be carried out using a gradient of solvents, starting from non-polar and gradually increasing in polarity.

  • Fractionation and Purification: Fractions showing the presence of lignans (often identified by thin-layer chromatography with specific spray reagents) would be further purified using repeated column chromatography, preparative thin-layer chromatography (prep-TLC), or crystallization to yield the pure compound.

A generalized workflow for the isolation of lignans from plant material.
Structure Elucidation

The structural determination of this compound would have relied on a combination of spectroscopic techniques prevalent at the time:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores, such as aromatic rings and conjugated systems, characteristic of the lignan skeleton.

  • Infrared (IR) Spectroscopy: To determine the presence of functional groups, including hydroxyls, carbonyls, and ethers.

  • Mass Spectrometry (MS): To ascertain the molecular weight and obtain information about the fragmentation pattern, aiding in the identification of structural motifs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR would have been pivotal in establishing the carbon-hydrogen framework of the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would have been used to differentiate between CH, CH₂, and CH₃ groups.

Early Biological Activity Screening

Historical literature available for this review does not contain specific details of the initial biological screening of this compound that may have been conducted in the early 1990s. Research on other lignans from the Schisandraceae family during this period was beginning to explore their potential hepatoprotective, antioxidant, and antiviral activities. It is plausible that this compound might have been subjected to similar preliminary in vitro assays, although specific data from that time is not accessible.

Conclusion

The discovery of this compound in 1992 marked an addition to the growing family of lignans isolated from the Schisandraceae family. While the foundational publication by Luo and colleagues provided the initial structural characterization, a detailed public record of the experimental protocols and any early biological investigations is challenging to access. This guide provides a reconstructed overview based on the standard scientific practices of that era, offering a valuable historical context for researchers. Further investigation into archived and non-digitized records from the early 1990s may yet uncover more specific details about the initial studies of this compound.

References

The Therapeutic Potential of Schisanlignone C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Preclinical Evidence, Mechanistic Insights, and Methodological Frameworks

Schisanlignone C, also known as Schisandrin C, a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its therapeutic relevance in oncology, neurodegenerative disorders, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental protocols, and a visual representation of the key signaling pathways involved in its mechanism of action.

Therapeutic Relevance and Mechanisms of Action

Preclinical studies have demonstrated that this compound possesses potent anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][2][3] Its therapeutic effects are attributed to its ability to modulate multiple critical cellular signaling pathways, thereby influencing a range of physiological and pathological processes.

Anti-inflammatory and Antioxidant Effects

This compound exhibits significant anti-inflammatory and antioxidant activities. It has been shown to inhibit the production of pro-inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4] A key mechanism underlying its anti-inflammatory action is the attenuation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response.[4][5] Furthermore, this compound has been reported to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[6]

Its antioxidant properties are mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] this compound has been shown to target Keap1, a negative regulator of Nrf2, leading to the translocation of Nrf2 to the nucleus and the subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[6][7] This action helps to mitigate oxidative stress, a key contributor to various chronic diseases.

Anticancer Activity

This compound has demonstrated promising anticancer activity in various cancer cell lines. Studies have shown that it can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis.[1][8] For instance, in human leukemia U937 cells, this compound was found to induce G1 phase arrest and apoptosis in a dose-dependent manner.[8] This was associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases 3 and 9.[8]

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in the context of neurodegenerative diseases like Alzheimer's disease.[1] It has been shown to ameliorate cognitive deficits and protect neurons from amyloid-beta (Aβ)-induced toxicity.[1] The underlying mechanisms for its neuroprotective effects are multifaceted and involve its anti-inflammatory and antioxidant properties, as well as the modulation of signaling pathways crucial for neuronal survival, such as the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeAssayEndpointIC50 / ConcentrationDuration (hours)Reference
U937Human LeukemiaMTT AssayCell Viability25-100 μM (dose-dependent inhibition)48[8]
U937Flow CytometryCell Cycle ArrestG1 arrest100 μM72[8]
U937Western BlotApoptosisActivation of caspase-3 and -925-100 μM48[8]
C2C12Mouse MyoblastCell Viability AssayH₂O₂-induced cell death5-20 μM (protective effect)Not Specified[3]

Table 2: Pharmacokinetic Parameters of Related Lignans in Rats

CompoundAdministration RouteDoseCmaxTmaxAUCt1/2Oral Bioavailability (%)Reference
SchizandrinOral10 mg/kg6.71 ± 4.51 ng/mL22-200 min-34.80 min (MRT)15.56 ± 10.47[9][10]
γ-SchisandrinOral (WSD)-~3-fold higher in females-~6-fold higher in females-Significantly increased vs. CSP[1]

Key Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its ability to modulate several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates IKK->IkB Degradation NF_kB NF-κB (p65/p50) IkB->NF_kB Inhibits NF_kB_n NF-κB NF_kB->NF_kB_n Translocates Schisanlignone_C This compound Schisanlignone_C->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NF_kB_n->Inflammatory_Genes Induces Transcription

This compound inhibits the NF-κB signaling pathway.

Nrf2_Pathway cluster_stimulus Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Schisanlignone_C This compound Schisanlignone_C->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

This compound activates the Nrf2 antioxidant pathway.

MAPK_Pathway cluster_stimulus Stress/Growth Factors cluster_pathway MAPK Cascade cluster_response Cellular Response Stimuli Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Schisanlignone_C This compound Schisanlignone_C->MAPK Inhibits Phosphorylation Inflammation_Proliferation Inflammation, Proliferation, Apoptosis Transcription_Factors->Inflammation_Proliferation

This compound inhibits the MAPK signaling pathway.

PI3K_Akt_Pathway cluster_stimulus Growth Factors cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival_Growth Cell Survival, Growth, Proliferation mTOR->Cell_Survival_Growth Schisanlignone_C This compound Schisanlignone_C->Akt Inhibits Phosphorylation Schisanlignone_C->mTOR Inhibits Phosphorylation

This compound modulates the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound. These are intended as a guide and may require optimization for specific experimental conditions.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol Outline:

  • Cell Seeding: Plate cells (e.g., U937) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 48 or 72 hours).[8][11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12][13]

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage of the control.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol Outline:

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6][15]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-p65, anti-Nrf2, anti-cleaved caspase-3) overnight at 4°C.[6] Antibody dilutions should be optimized as per the manufacturer's instructions (typically 1:500 to 1:2000).[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[6][14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

Caspase Activity Assay

This colorimetric assay measures the activity of caspases, which are key mediators of apoptosis.

Protocol Outline:

  • Cell Lysis: Lyse treated and untreated cells (e.g., 1-2 x 10⁶ cells in 50 µL of lysis buffer) and incubate on ice.[16]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, incubate a specific amount of protein lysate (e.g., 50-200 µg) with a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) in an assay buffer.[16]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[16]

  • Absorbance Measurement: Read the absorbance at 405 nm.[16] The increase in absorbance is proportional to the caspase activity.

In Vivo Model of Alzheimer's Disease (STZ-induced)

Intracerebroventricular (ICV) injection of streptozotocin (B1681764) (STZ) in rats is a widely used non-transgenic model of sporadic Alzheimer's disease.

Protocol Outline:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic apparatus.

  • ICV Injection: Inject STZ (e.g., 3 mg/kg) dissolved in artificial cerebrospinal fluid or citrate (B86180) buffer bilaterally into the lateral ventricles.[13] A control group should receive vehicle injections.

  • Post-operative Care: Monitor the animals for recovery.

  • Compound Administration: Administer this compound (or vehicle) to the respective groups for a specified period.

  • Behavioral Testing: Assess cognitive function using behavioral tests such as the Morris water maze or Y-maze.

  • Tissue Collection and Analysis: At the end of the study, sacrifice the animals and collect brain tissue for histological and biochemical analyses (e.g., Western blotting for AD-related proteins, ELISA for inflammatory cytokines).

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential across a range of preclinical models. Its ability to modulate multiple key signaling pathways, including NF-κB, Nrf2, MAPK, and PI3K/Akt, highlights its pleiotropic pharmacological effects. The data summarized in this guide provides a solid foundation for further research and development.

Future studies should focus on several key areas. Firstly, a comprehensive pharmacokinetic and bioavailability study of this compound itself is crucial to understand its absorption, distribution, metabolism, and excretion profile. Secondly, more in-depth in vivo efficacy studies in various disease models are needed to validate the promising in vitro findings. Finally, toxicological studies are essential to establish a safety profile for this compound before it can be considered for clinical development. The detailed methodologies and pathway analyses presented in this guide are intended to facilitate these future research endeavors and accelerate the translation of this compound from a promising natural compound to a potential therapeutic agent.

References

Methodological & Application

Application Notes & Protocols for the Quantitative Analysis of Schisanlignone C using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Schisanlignone C in various sample matrices using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for the analysis of lignans (B1203133) and are intended to serve as a comprehensive guide for researchers.

Introduction

This compound is a bioactive lignan (B3055560) found in plants of the Schisandra genus, which are widely used in traditional medicine. Due to its potential therapeutic properties, accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such compounds.[1][2] This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocols

  • This compound reference standard (purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • HPLC grade water (ultrapure, 18.2 MΩ·cm)

  • Formic acid (or acetic acid), HPLC grade

  • Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Conditions
HPLC System Agilent 1200 Series, Shimadzu LC-20A, or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-20 min, 30-70% B;20-25 min, 70-90% B;25-30 min, 90% B (hold);30-31 min, 90-30% B;31-35 min, 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Note: The gradient program may need to be optimized depending on the specific column and HPLC system used.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

The following is a general procedure for the extraction of this compound from a plant matrix (e.g., dried fruits of Schisandra chinensis).

  • Grinding: Grind the dried plant material into a fine powder.

  • Extraction: Accurately weigh about 1.0 g of the powdered sample into a flask. Add 50 mL of methanol and extract using ultrasonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[3]

  • Dilution: If necessary, dilute the filtered extract with methanol to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5][6] The key validation parameters are summarized below.

Linearity is assessed by injecting the working standard solutions at different concentrations and plotting the peak area against the concentration.[7]

LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve.[7][8][9]

Precision is evaluated by performing repeated injections of the same standard solution (repeatability or intra-day precision) and by analyzing the sample on different days (intermediate or inter-day precision). The results are expressed as the relative standard deviation (%RSD).[4]

Accuracy is determined by performing a recovery study. A known amount of this compound standard is spiked into a sample matrix, and the recovery percentage is calculated.[4]

Data Presentation

The quantitative data obtained from the method validation experiments should be summarized in tables for easy comparison and assessment of the method's performance.

Table 2: Linearity, LOD, and LOQ of the HPLC Method for this compound

ParameterValue
Linear Range (µg/mL) 1 - 100
Regression Equation y = 25487x + 1523
Correlation Coefficient (r²) ≥ 0.999
LOD (µg/mL) 0.2
LOQ (µg/mL) 0.6

Note: The values presented are representative and may vary depending on the instrument and experimental conditions.

Table 3: Precision and Accuracy of the HPLC Method for this compound

ParameterLow QC (5 µg/mL)Mid QC (25 µg/mL)High QC (75 µg/mL)
Intra-day Precision (%RSD, n=6) < 2.0%< 2.0%< 2.0%
Inter-day Precision (%RSD, n=6) < 3.0%< 3.0%< 3.0%
Accuracy (Recovery %) 98 - 102%98 - 102%98 - 102%

Note: QC refers to Quality Control samples. The values are typical acceptance criteria.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_grind Grind Plant Material sample_extract Solvent Extraction (Methanol, Ultrasonication) sample_grind->sample_extract sample_filter Centrifuge & Filter (0.22 µm syringe filter) sample_extract->sample_filter hplc_injection Inject Samples & Standards into HPLC System sample_filter->hplc_injection Prepared Sample std_stock Prepare Stock Standard (1 mg/mL in Methanol) std_working Prepare Working Standards (Serial Dilution) std_stock->std_working std_working->hplc_injection Working Standards hplc_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->hplc_separation hplc_detection UV Detection (254 nm) hplc_separation->hplc_detection data_calibration Generate Calibration Curve hplc_detection->data_calibration data_quantification Quantify this compound in Samples hplc_detection->data_quantification data_calibration->data_quantification data_validation Perform Method Validation (Linearity, Precision, Accuracy) data_quantification->data_validation

Caption: Experimental workflow for the quantitative analysis of this compound.

method_validation cluster_validation Analytical Method Validation linearity Linearity (Correlation Coefficient r² ≥ 0.999) precision Precision (Intra & Inter-day, %RSD < 3%) accuracy Accuracy (Recovery 98-102%) sensitivity Sensitivity (LOD & LOQ) specificity Specificity (Peak Purity & Resolution) robustness Robustness (Minor Method Variations) validated_method Validated HPLC Method for this compound Quantification linearity->validated_method precision->validated_method accuracy->validated_method sensitivity->validated_method specificity->validated_method robustness->validated_method

Caption: Key parameters for HPLC method validation.

References

Application Notes: Extraction of Schisanlignone C from Schisandra chinensis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schisanlignone C is a bioactive lignan (B3055560) found in plants of the Schisandra genus, notably Schisandra chinensis. Lignans (B1203133) from this plant have been a subject of interest in traditional medicine and modern drug development due to their diverse pharmacological activities, including hepatoprotective and anti-inflammatory effects. This document provides a detailed protocol for the extraction and purification of this compound from dried Schisandra chinensis fruit, tailored for researchers in natural product chemistry and drug discovery. The protocol is based on established methods for lignan extraction, including solvent extraction followed by chromatographic purification.

Materials and Reagents

Experimental Protocols

1. Preparation of Plant Material

  • Obtain dried fruits of Schisandra chinensis. Ensure the plant material is authenticated by a qualified botanist.

  • Grind the dried fruits into a moderately coarse powder (approximately 40-60 mesh size) to increase the surface area for extraction.

  • Dry the powder in an oven at 60°C for 4-6 hours to remove residual moisture, which can affect extraction efficiency.[1]

2. Extraction of Crude Lignan Extract

This protocol describes a common and effective solvent extraction method. Alternative methods such as Smashing Tissue Extraction (STE), Supercritical Fluid Extraction (SFE), and Soxhlet extraction can also be employed.[2][3][4]

  • Maceration & Percolation:

    • Weigh 100 g of the dried plant powder and place it in a large flask.

    • Add 1 L of 40-60% aqueous ethanol to the powder.[5]

    • Seal the flask and allow the mixture to macerate for 24 hours at room temperature with occasional agitation.[5]

    • After maceration, transfer the mixture to a percolation apparatus.

    • Allow the solvent to slowly pass through the plant material, collecting the percolate.

    • Continue percolation until the solvent runs clear.

  • Concentration:

    • Combine all the collected percolate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous concentrated solution.[5]

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Adjust the ethanol concentration of the concentrated solution to approximately 80-95%.[5] This will precipitate some non-polar impurities.

    • Filter the solution to remove any precipitate.

    • Further concentrate the filtrate to remove most of the ethanol.

    • Resuspend the resulting aqueous residue in deionized water and transfer it to a separatory funnel.

    • Perform sequential partitioning with solvents of increasing polarity, starting with hexane to remove lipids and highly non-polar compounds. Discard the hexane layer.

    • Next, extract the aqueous layer multiple times with ethyl acetate. This compound is soluble in ethyl acetate.[6]

    • Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the crude lignan extract.

3. Purification of this compound

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (200-300 mesh) using a suitable non-polar solvent system, such as hexane-ethyl acetate.

    • Dissolve the crude lignan extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

    • Combine the fractions rich in this compound and concentrate them.

  • Decolorization (Optional):

    • If the resulting extract is highly colored, dissolve it in ethanol and add a small amount of activated carbon (0.1-0.2% w/v).[5]

    • Stir at room temperature for 30-60 minutes.[5]

    • Filter through celite to remove the activated carbon.

    • Concentrate the filtrate.

  • Final Purification by Preparative HPLC (Optional):

    • For obtaining high-purity this compound (>98%), preparative HPLC can be used.

    • A C18 reversed-phase column is typically used.[7]

    • The mobile phase often consists of a gradient of acetonitrile (B52724) and water.[7]

    • Monitor the elution at a suitable wavelength (e.g., 215 nm) and collect the peak corresponding to this compound.[7]

    • Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.

4. Quantification by HPLC

  • Sample Preparation: Accurately weigh the dried extract and dissolve it in methanol to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detector at 215 nm.[7]

  • Analysis: Prepare a calibration curve using a certified standard of this compound. Inject the sample extract and quantify the amount of this compound by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for Lignans from Schisandra chinensis

Extraction MethodSolventSolid-to-Liquid RatioTimeKey FindingsReference
Smashing Tissue Extraction (STE)75% Aqueous Ethanol1:19 g/mL1 minHighest extraction efficiency in the shortest time.[2][4]
Heat Reflux62% Aqueous EthanolNot Specified6 hours (2x3h)Traditional method, energy and time-consuming.[4]
Soxhlet ExtractionMethanol1:100 g/mL4 hoursCommon but lengthy method.[4]
Supercritical Fluid Extraction (SFE)Supercritical CO₂ with Ethanol cosolventNot SpecifiedVariableEnvironmentally friendly, good for separation.[3]
Percolation40-60% EthanolNot Specified12-36 hoursHigh yield, avoids heat degradation.[5]
Microwave-Assisted Extraction (MAE)40% Methanol1:15 g/mL200 secondsRapid extraction with high efficiency.[1]

Table 2: Solubility of Pure this compound

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
Data from BioCrick.[6]

Visualization of Experimental Workflow

Extraction_Workflow PlantMaterial Dried Schisandra chinensis Fruit Grinding Grinding & Sieving (40-60 mesh) PlantMaterial->Grinding Extraction Solvent Extraction (e.g., Maceration/Percolation with 40-60% Ethanol) Grinding->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning (Hexane & Ethyl Acetate) Concentration1->Partitioning Concentration2 Concentration of Ethyl Acetate Fraction Partitioning->Concentration2 EtOAc Phase CrudeExtract Crude Lignan Extract Concentration2->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Hexane-EtOAc Gradient) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & Monitoring (TLC/HPLC) ColumnChromatography->FractionCollection PurifiedFraction Concentrated this compound Rich Fraction FractionCollection->PurifiedFraction FinalPurification Optional: Preparative HPLC or Recrystallization PurifiedFraction->FinalPurification FinalProduct Pure this compound (>98%) FinalPurification->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols: Synthesis and Characterization of Schisanlignone C Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C belongs to the dibenzocyclooctadiene class of lignans (B1203133), a group of natural products renowned for their diverse and potent biological activities. Isolated from plants of the Schisandra genus, these compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer effects. This document provides a comprehensive overview of the synthesis and characterization of this compound analogs, offering detailed protocols for their preparation and evaluation.

Synthesis of this compound Analogs

General Synthetic Strategy: Biomimetic Oxidative Coupling

The core of this strategy involves the intramolecular phenolic coupling of a dibenzylbutyrolactone precursor.

Step 1: Synthesis of the Dibenzylbutyrolactone Precursor

The initial step is the synthesis of a trans-2,3-dibenzylbutyrolactone with the desired substitution pattern on the aromatic rings to match the target analog of this compound. This can be achieved through various established synthetic routes, often employing asymmetric synthesis to control the stereochemistry.

Step 2: Oxidative Cyclization

The phenolic dibenzylbutyrolactone precursor is then subjected to oxidative cyclization. A common method involves the use of a hypervalent iodine reagent, such as phenyliodonium (B1259483) diacetate (PIDA), in a suitable solvent system like aqueous methanol. This reaction facilitates an intramolecular phenolic coupling, leading to the formation of a 4-hydroxycyclohexa-2,5-dienone intermediate.

Step 3: Rearrangement to the Dibenzocyclooctadiene Core

The dienone intermediate is then rearranged to form the stable dibenzocyclooctadiene ring system. This is typically achieved through acid-catalyzed rearrangement, for instance, by using trifluoroacetic acid (TFA).

Step 4: Further Functional Group Manipulations

Finally, subsequent chemical modifications of the functional groups on the aromatic rings and the lactone moiety can be performed to yield the desired this compound analog.

Characterization of this compound Analogs

Thorough characterization of the synthesized analogs is crucial to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Representative ¹H NMR Data for a this compound Analog (Schisandrin C)

Positionδ (ppm)MultiplicityJ (Hz)
26.32d1.6
56.61d7.9
66.18dd7.9, 1.6
7a2.19dd13.2, 6.0
7b1.90dd13.2, 8.0
9a3.65dd8.8, 7.3
10a5.45d1.4
113.48s-

Table 2: Representative ¹³C NMR Data for a this compound Analog (Schisandrin C)

Positionδ (ppm)
1131.58
2108.75
3146.35
4147.87
5108.28
6121.56
738.33
846.52
971.18
10101.07
1155.86

Table 3: Representative Mass Spectrometry Data for a this compound Analog (Schisandrin C)

Ion Mode[M+H]⁺[M+Na]⁺
ESI-MS417.18439.16

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized this compound analogs on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HepG2, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound analog compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound analogs in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of the synthesized analogs to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound analog compounds

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the this compound analogs for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce NO production.

  • After incubation, collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many lignans are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassays Biological Evaluation start Starting Materials precursor Dibenzylbutyrolactone Precursor Synthesis start->precursor coupling Oxidative Coupling precursor->coupling rearrangement Rearrangement coupling->rearrangement analogs This compound Analogs rearrangement->analogs purification Purification (Chromatography) analogs->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess Assay) purification->anti_inflammatory structure Structure Confirmation nmr->structure ms->structure data Biological Activity Data cytotoxicity->data anti_inflammatory->data nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκBα ikk->ikb Phosphorylation ikb->ikb nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nucleus->genes Transcription analogs This compound Analogs analogs->ikk Inhibition mapk_pathway lps LPS receptor Receptor lps->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk Activation mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk Phosphorylation mapk p38 MAPK mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activation genes Pro-inflammatory Gene Expression transcription_factors->genes Transcription analogs This compound Analogs analogs->mapkk Inhibition

Application Note: ¹H and ¹³C NMR Assignments for Schisanlignone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C is a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Schisandra propinqua var. sinensis. Lignans from the Schisandraceae family are of significant interest to the scientific community due to their diverse and potent biological activities, including hepatoprotective, anti-inflammatory, and anticancer effects. A precise and comprehensive understanding of the chemical structure of these compounds is paramount for structure-activity relationship (SAR) studies and further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of natural products. This application note provides the detailed ¹H and ¹³C NMR spectral assignments for this compound, along with the experimental protocols used for data acquisition.

Data Presentation

The complete ¹H and ¹³C NMR assignments for this compound, determined in CDCl₃, are summarized in Table 1. The assignments were established using a combination of 1D NMR (¹H and ¹³C) and 2D NMR (HSQC, HMBC, and ¹H-¹H COSY) experiments.

Table 1. ¹H (600 MHz) and ¹³C (150 MHz) NMR Data for this compound in CDCl₃.

PositionδC (ppm)δH (ppm), mult. (J in Hz)
1152.3
2109.96.57, s
3141.2
4134.8
5134.7
639.82.52, d (13.8); 2.29, d (13.8)
740.51.89, m
833.71.89, m
935.12.41, dd (13.2, 11.4); 2.17, dd (13.2, 2.4)
10137.9
11102.76.50, s
12149.0
13148.8
14124.9
1-OCH₃60.93.86, s
12-OCH₃56.03.89, s
13-OCH₃56.03.84, s
7-CH₃21.60.98, d (7.2)
8-CH₃12.60.73, d (7.2)
2,3-O-CH₂-O101.25.92, d (1.2); 5.91, d (1.2)

Experimental Protocols

NMR Spectroscopy: All NMR spectra were recorded on a Bruker AVANCE-600 spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C nuclei. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and tetramethylsilane (B1202638) (TMS) was used as the internal standard.

  • ¹H NMR: Proton NMR spectra were acquired with a spectral width of 12,000 Hz, an acquisition time of 2.73 s, and a relaxation delay of 1.0 s.

  • ¹³C NMR: Carbon-13 NMR spectra were recorded with a spectral width of 36,000 Hz, an acquisition time of 0.91 s, and a relaxation delay of 2.0 s.

  • 2D NMR: Standard pulse sequences were used for ¹H-¹H COSY, HSQC, and HMBC experiments. For the HMBC experiment, a long-range coupling delay of 80 ms (B15284909) was used.

Structure Elucidation Workflow

The structural elucidation of this compound was achieved through a systematic analysis of its NMR spectra. The following diagram illustrates the logical workflow from data acquisition to the final structure assignment.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Assembly A 1D ¹H NMR D Identify Proton Signals (Chemical Shift, Multiplicity, J-coupling) A->D B 1D ¹³C NMR E Identify Carbon Signals (Chemical Shift) B->E C 2D NMR (COSY, HSQC, HMBC) F Correlate ¹H-¹H (COSY) C->F G Correlate ¹H-¹³C (1-bond) (HSQC) C->G H Correlate ¹H-¹³C (long-range) (HMBC) C->H I Assign Protons to Carbons D->I E->I J Establish C-C Connectivity F->J G->I H->J K Assemble Fragments I->K J->K L Final Structure of This compound K->L

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of Schisanlignone C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisanlignone C is a lignan (B3055560) compound that can be isolated from plants of the Schisandra genus. Lignans (B1203133) from Schisandra have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3] While specific data on this compound is limited, the known biological activities of structurally related Schisandra lignans suggest that it may possess similar therapeutic potential. Many of these effects are mediated through the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4]

These application notes provide detailed protocols for cell-based assays to investigate the anti-inflammatory and cytotoxic activities of this compound. Given the absence of specific experimental data for this compound, the described protocols are based on established methods for assessing the activity of other Schisandra lignans and should be considered a starting point for research. Initial dose-response experiments are highly recommended to determine the optimal concentration range for this compound in the selected cell systems.

Data Presentation

LignanCell LineAssayIC50 (µM)Reference
Gomisin GLeukemiaCytotoxicity5.51 µg/mL
Benzoylgomisin QLeukemiaCytotoxicity55.1 µg/mL
Schisantherin ALeukemiaCytotoxicity61.2 µg/mL
Gomisin GHeLaCytotoxicity5.51 µg/mL
Benzoylgomisin QHeLaCytotoxicity61.2 µg/mL
DeoxyschizandrinRAW264.7NO Production>10
Schisandrin BRAW264.7NO Production>10
Schisandrin CRAW264.7NO Production>10
SchisandrinRAW264.7NO Production>10
Schisantherin ARAW264.7NO Production~5

Experimental Protocols

Protocol 1: Assessment of Anti-Inflammatory Activity in RAW264.7 Macrophages

This protocol details the procedure to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.

Materials:

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the RAW264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in DMEM. Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).

  • Inflammatory Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group of cells that are not treated with LPS.

  • Nitric Oxide Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Data Analysis: Calculate the percentage of inhibition of NO production by this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the LPS-induced NO production.

Protocol 2: Assessment of Cytotoxic Activity in a Cancer Cell Line (e.g., HeLa)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • HeLa (or other suitable cancer cell line)

  • Appropriate cell culture medium (e.g., DMEM for HeLa)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Maintain the HeLa cells in the recommended culture medium and conditions.

  • Cell Seeding: Seed the HeLa cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Treat the cells with these dilutions for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow for Anti-Inflammatory Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture RAW264.7 Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions pretreatment Pre-treat Cells (1 hr) compound_prep->pretreatment lps_stimulation Stimulate with LPS (24 hr) pretreatment->lps_stimulation griess_assay Griess Assay for Nitric Oxide lps_stimulation->griess_assay data_analysis Calculate IC50 griess_assay->data_analysis

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

NF-κB Signaling Pathway

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκB ikk->ikb Phosphorylation ikb_nfkb IκB-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB Degradation schisanlignone This compound schisanlignone->ikk Inhibition? gene_transcription Pro-inflammatory Gene Transcription (e.g., iNOS) nfkb_nuc->gene_transcription Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for In Vivo Experimental Design of Schisanlignone C Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating the pharmacological properties of Schisanlignone C, a lignan (B3055560) with potential therapeutic applications. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research questions.

Preclinical In Vivo Assessment of this compound

A thorough preclinical evaluation is critical to understanding the safety and efficacy profile of this compound. The following studies are recommended:

  • Acute Oral Toxicity Study: To determine the intrinsic toxicity of the compound and to identify the median lethal dose (LD50), which informs dose selection for subsequent studies.[1][2][3][4]

  • Pharmacokinetic (PK) Study: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in a rodent model. This is crucial for understanding the compound's bioavailability and for designing effective dosing regimens.[5][6][7][8]

  • Pharmacodynamic (PD) / Efficacy Studies: To evaluate the therapeutic potential of this compound in relevant disease models. Based on the known activities of similar lignans, initial studies could focus on its anti-inflammatory and antioxidant properties.[9][10][11][12]

Experimental Protocols

Acute Oral Toxicity Study (OECD Guideline 425: Up-and-Down Procedure)

This method is used to estimate the LD50 of a substance with a reduced number of animals.[1][13]

Animals: Healthy, nulliparous, and non-pregnant female rats (e.g., Sprague-Dawley), 8-12 weeks old. Animals should be acclimatized for at least 5 days before the experiment.

Housing: Animals should be housed in standard cages with a 12-hour light/dark cycle and free access to standard laboratory diet and water.[1]

Protocol:

  • Fast the animals overnight (with access to water) before dosing.

  • Administer a single oral dose of this compound to one animal. The starting dose is typically 175 mg/kg, but can be adjusted based on any prior knowledge of the compound's toxicity.

  • Observe the animal for signs of toxicity and mortality for up to 14 days.[13]

  • If the animal survives, the dose for the next animal is increased by a factor of 3.2. If the animal dies, the dose for the next animal is decreased by a factor of 3.2.[13]

  • This sequential dosing continues until one of the stopping criteria is met, as defined by the OECD guideline.

  • Record all clinical signs, body weight changes, and any instances of mortality.

  • At the end of the observation period, perform a gross necropsy on all animals.

Data Presentation:

ParameterObservation/Measurement
LD50 Estimate Calculated using AOT425StatPgm software
Clinical Signs Detailed daily observations (e.g., changes in skin, fur, eyes, behavior)
Body Weight Measured on days 0, 7, and 14
Gross Necropsy Macroscopic findings of organs and tissues
GHS Classification Determined based on the estimated LD50
Pharmacokinetic Study in Rats

This protocol outlines a basic single-dose PK study.[6][7]

Animals: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation for serial blood sampling.

Formulation: For poorly soluble compounds like many lignans, formulation is key.[5] A suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a vehicle like polyethylene (B3416737) glycol 400 (PEG400) and saline can be used.

Protocol:

  • Fast animals overnight prior to dosing.

  • Divide animals into two groups: Intravenous (IV) and Oral (PO) administration.

  • For the IV group, administer this compound (e.g., 1-5 mg/kg) as a bolus injection via the tail vein.

  • For the PO group, administer this compound (e.g., 10-50 mg/kg) by oral gavage.

  • Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[14]

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using non-compartmental analysis with software like Phoenix WinNonlin.[8]

Data Presentation:

ParameterUnitDescription
Cmax ng/mLMaximum plasma concentration
Tmax hTime to reach Cmax
AUC(0-t) ngh/mLArea under the plasma concentration-time curve from time 0 to the last measurable point
AUC(0-inf) ngh/mLArea under the plasma concentration-time curve from time 0 to infinity
t1/2 hElimination half-life
CL L/h/kgClearance
Vd L/kgVolume of distribution
F (%) %Bioavailability (for PO group)
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[10][15][16]

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

Protocol:

  • Divide animals into groups (n=6 per group): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).

  • Administer the vehicle, positive control, or this compound orally 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition at 3h
Vehicle Control -Mean ± SEMMean ± SEMMean ± SEMMean ± SEM0
Positive Control 10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMCalculated
This compound 25Mean ± SEMMean ± SEMMean ± SEMMean ± SEMCalculated
This compound 50Mean ± SEMMean ± SEMMean ± SEMMean ± SEMCalculated
This compound 100Mean ± SEMMean ± SEMMean ± SEMMean ± SEMCalculated
Antioxidant Activity: Carbon Tetrachloride (CCl4)-Induced Oxidative Stress in Mice

This model is used to evaluate the hepatoprotective and antioxidant effects of a compound against chemically-induced oxidative damage.[17]

Animals: Male BALB/c mice (20-25 g).

Protocol:

  • Divide animals into groups (n=8 per group): Normal control, CCl4 model control, Positive control (e.g., Silymarin, 100 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).

  • Administer the vehicle, positive control, or this compound orally for 7 consecutive days.

  • On the 7th day, 2 hours after the last treatment, administer a single intraperitoneal injection of CCl4 (0.2% in olive oil, 10 mL/kg) to all groups except the normal control group (which receives only olive oil).

  • 24 hours after CCl4 administration, euthanize the animals and collect blood and liver tissue.

  • Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Prepare liver homogenates to measure levels of oxidative stress markers such as malondialdehyde (MDA), and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[17]

Data Presentation:

GroupDose (mg/kg)Serum ALT (U/L)Serum AST (U/L)Liver MDA (nmol/mg protein)Liver SOD (U/mg protein)Liver GPx (U/mg protein)
Normal Control -Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
CCl4 Model Control -Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control 100Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound 25Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound 50Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound 100Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Assessment cluster_efficacy Efficacy Models toxicity Acute Oral Toxicity (OECD 425) pk Pharmacokinetics (PK) (Rat Model) toxicity->pk Inform Dose Selection pd Pharmacodynamics (PD) (Efficacy Models) pk->pd Inform Dosing Regimen inflammation Anti-Inflammatory Model (Carrageenan Paw Edema) pd->inflammation antioxidant Antioxidant Model (CCl4-Induced Stress) pd->antioxidant

Caption: Overall workflow for the preclinical in vivo assessment of this compound.

anti_inflammatory_pathway cluster_inflammation Inflammatory Cascade cluster_intervention Therapeutic Intervention Carrageenan Carrageenan Injection CellInjury Cellular Injury Carrageenan->CellInjury Mediators Release of Inflammatory Mediators (Histamine, Bradykinin, Prostaglandins) CellInjury->Mediators COX2 COX-2 Upregulation Mediators->COX2 Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Inflammation Edema, Hyperalgesia (Inflammation) Prostaglandins->Inflammation SchisanlignoneC This compound (Hypothesized) SchisanlignoneC->COX2 Inhibition?

Caption: Hypothesized mechanism of this compound in the carrageenan-induced inflammation model.

oxidative_stress_pathway cluster_stress Oxidative Stress Induction cluster_defense Cellular Defense & Intervention CCl4 Carbon Tetrachloride (CCl4) Metabolism CYP2E1 Metabolism CCl4->Metabolism FreeRadicals Generation of CCl3• and CCl3OO• (Free Radicals) Metabolism->FreeRadicals LipidPeroxidation Lipid Peroxidation FreeRadicals->LipidPeroxidation AntioxidantEnzymes Antioxidant Enzymes (SOD, GPx) FreeRadicals->AntioxidantEnzymes Depletion CellDamage Hepatocyte Damage (Increased ALT/AST) LipidPeroxidation->CellDamage SchisanlignoneC This compound (Hypothesized) SchisanlignoneC->FreeRadicals Scavenging? SchisanlignoneC->AntioxidantEnzymes Upregulation?

Caption: Hypothesized mechanism of this compound in CCl4-induced oxidative stress.

References

Formulation of Schisanlignone C for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C, a dibenzocyclooctadiene lignan, has garnered interest for its potential therapeutic properties. However, like many lignans (B1203133), it is a lipophilic molecule with poor aqueous solubility, presenting a significant challenge for in vivo evaluation in animal models.[1][2][3] Inadequate formulation can lead to low and erratic oral bioavailability and complications with intravenous administration, ultimately hindering the accurate assessment of its pharmacokinetic and pharmacodynamic profiles.[4]

These application notes provide a comprehensive guide to formulating this compound for oral and intravenous administration in rodent studies. The protocols outlined below are based on established techniques for enhancing the solubility and bioavailability of poorly water-soluble compounds. Researchers should consider these as starting points and may need to optimize the formulations based on their specific experimental needs and further solubility and stability assessments.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for selecting an appropriate formulation strategy. Key properties are summarized in the table below.

PropertyValue/InformationSource
Chemical Class Dibenzocyclooctadiene Lignan[3][5][6]
Molecular Formula C₂₃H₂₆O₇[1]
Molecular Weight 414.45 g/mol [1]
Solubility (Organic Solvents) Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Aqueous Solubility Not explicitly reported, but expected to be low due to its lipophilic nature as a lignan.Inferred
LogP Not explicitly reported, but lignans are generally lipophilic.Inferred

Formulation Strategies for Oral Administration

The primary goal for oral formulation is to enhance the dissolution rate and/or solubility of this compound in the gastrointestinal tract to improve absorption. Two primary strategies are recommended: nanosuspensions and self-emulsifying drug delivery systems (SEDDS).

Strategy 1: Nanosuspension

Nanosizing is a technique that increases the surface area of a drug, thereby enhancing its dissolution velocity. This can be a robust method for improving the oral bioavailability of poorly water-soluble compounds.

Experimental Protocol: Preparation of this compound Nanosuspension by Wet Milling

  • Materials:

    • This compound

    • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.2% w/v docusate (B154912) sodium in purified water)

    • Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)

    • High-energy ball mill or similar milling equipment

    • Particle size analyzer

  • Procedure:

    • Prepare the stabilizer solution by dissolving HPMC and docusate sodium in purified water with gentle stirring.

    • Accurately weigh this compound and add it to a milling jar.

    • Add the stabilizer solution to the milling jar to achieve the desired drug concentration (e.g., 10 mg/mL).

    • Add the milling media to the jar. The volume of the beads should be approximately one-third of the total volume of the suspension.

    • Mill the suspension at a high speed (e.g., 1500 rpm) for a predetermined time (e.g., 1-4 hours). The optimal milling time should be determined experimentally by monitoring the particle size.

    • After milling, separate the nanosuspension from the milling media by decanting or using a sieve.

    • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential. The target is a mean particle size of less than 500 nm with a narrow PDI.

    • Store the nanosuspension at 2-8°C and protected from light. Assess physical stability (particle size, aggregation) over time.

Workflow for Nanosuspension Formulation

G cluster_prep Preparation cluster_process Processing cluster_characterization Characterization & Storage A Weigh this compound C Combine Drug, Stabilizer, and Milling Media A->C B Prepare Stabilizer Solution B->C D Wet Milling C->D E Separate Nanosuspension D->E F Particle Size Analysis E->F G Stability Assessment F->G H Store at 2-8°C G->H

Caption: Workflow for preparing a this compound nanosuspension.

Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. This spontaneous emulsification allows the drug to remain in a dissolved state, facilitating absorption.

Experimental Protocol: Preparation of this compound SEDDS

  • Materials:

    • This compound

    • Oil (e.g., Capryol 90, Oleic acid)

    • Surfactant (e.g., Cremophor EL, Tween 80)

    • Co-solvent (e.g., Transcutol HP, PEG 400)

    • Vortex mixer

    • Water bath

  • Procedure:

    • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity. This is a critical first step.

    • Formulation: Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial according to a predetermined ratio (e.g., 30:40:30 w/w).

    • Add the required amount of this compound to the mixture to achieve the desired final concentration.

    • Gently heat the mixture in a water bath (around 40°C) and vortex until a clear, homogenous solution is formed.

    • Self-Emulsification Assessment: Add a small volume (e.g., 1 mL) of the prepared SEDDS formulation to a larger volume (e.g., 250 mL) of purified water at 37°C with gentle stirring.

    • Observe the rate of emulsification and the appearance of the resulting emulsion (it should be clear to slightly opalescent).

    • Characterize the globule size and PDI of the resulting emulsion. A mean globule size of less than 200 nm is generally desirable.

    • Store the SEDDS formulation in a tightly sealed container at room temperature, protected from light.

Decision Pathway for SEDDS Formulation

G Start Start: Formulate SEDDS Solubility Screen Solubility of this compound in Oils, Surfactants, Co-solvents Start->Solubility Select Select Excipients with Highest Solubility Solubility->Select Formulate Prepare Isotropic Mixture (Oil + Surfactant + Co-solvent + Drug) Select->Formulate Emulsify Assess Self-Emulsification in Aqueous Media Formulate->Emulsify Characterize Characterize Globule Size & PDI Emulsify->Characterize Optimize Optimize Ratios if Needed Characterize->Optimize Optimize->Formulate Unacceptable Stable Final SEDDS Formulation Optimize->Stable Acceptable

Caption: Decision-making process for developing a this compound SEDDS.

Formulation Strategies for Intravenous Administration

For intravenous (IV) administration, the formulation must be a clear, sterile, and particle-free solution. Given the poor aqueous solubility of this compound, a co-solvent system is the most straightforward approach.

Experimental Protocol: Preparation of this compound Co-solvent Formulation for IV Injection

  • Materials:

    • This compound

    • Co-solvent system (e.g., a mixture of DMSO, PEG 400, and saline)

    • Sterile, pyrogen-free water for injection or saline

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Solubility Testing: Determine the solubility of this compound in various biocompatible organic solvents (e.g., DMSO, PEG 400, Ethanol).

    • Vehicle Preparation: Prepare the co-solvent vehicle by mixing the selected solvents. A common vehicle for rodent IV studies is 10% DMSO, 40% PEG 400, and 50% saline. Note: The final concentration of organic solvents should be kept as low as possible to minimize toxicity.

    • Drug Dissolution: Accurately weigh this compound and dissolve it in the organic solvent portion of the vehicle first (e.g., dissolve in DMSO, then add PEG 400).

    • Aqueous Dilution: Slowly add the aqueous component (saline or water for injection) to the drug-solvent mixture while vortexing to avoid precipitation.

    • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

    • Visual Inspection: The final solution should be clear and free of any visible particles.

    • Stability: The stability of the final formulation should be assessed, especially if it is not for immediate use. Precipitation can occur over time.

Safety Considerations for IV Co-solvents in Rodents

It is crucial to adhere to established safety limits for commonly used intravenous solvents to avoid adverse effects in the animals.

SolventMaximum Tolerated Dose (MTD) in Mice (mL/kg)No-Observed-Effect Level (NOEL) in Mice (mL/kg)
DMSO 1.00.5
PEG 400 10.05.0
Ethanol 2.51.0
Propylene Glycol 2.51.0

Data adapted from publicly available toxicity studies. It is recommended to start with lower percentages of co-solvents and conduct tolerability studies.

Logical Flow for IV Formulation Development

G Start Start: IV Formulation Solubility Determine Solubility in Biocompatible Solvents Start->Solubility Select Select Co-solvent System (e.g., DMSO, PEG 400) Solubility->Select Prepare Dissolve this compound in Organic Solvent Select->Prepare Dilute Slowly Add Aqueous Phase (e.g., Saline) Prepare->Dilute Check Check for Precipitation Dilute->Check Check->Prepare Precipitation Occurs Sterilize Sterile Filtration (0.22 µm) Check->Sterilize Clear Solution Final Final IV Solution Sterilize->Final

Caption: Logical workflow for preparing an intravenous formulation of this compound.

Stability Considerations

The chemical and physical stability of the prepared formulations is critical for ensuring accurate and reproducible results.

  • Chemical Stability: The degradation of this compound in the presence of formulation excipients should be evaluated, especially under accelerated conditions (e.g., elevated temperature and humidity). HPLC is a suitable method for monitoring the concentration of the active compound over time.

  • Physical Stability: For nanosuspensions, monitor for particle size growth and aggregation. For SEDDS, observe for any signs of phase separation or drug precipitation. For IV solutions, check for precipitation upon storage.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation. The protocols provided herein for nanosuspensions, SEDDS, and co-solvent systems offer viable starting points for researchers. It is imperative to conduct preliminary studies to determine the aqueous solubility and stability of this compound to guide the selection of the most suitable formulation strategy and to optimize the composition of the delivery system. Careful characterization and stability testing of the final formulation are essential for obtaining reliable and reproducible data in animal studies.

References

Application Notes and Protocols for the Analysis of Schisanlignone C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisanlignone C, also known as Schisandrin C, is a bioactive dibenzocyclooctadiene lignan (B3055560) found in the fruits of Schisandra chinensis. This traditional Chinese medicine is utilized for its diverse pharmacological effects, including hepatoprotective and anti-inflammatory activities. Accurate and precise analytical methods are crucial for the quality control of raw materials, standardization of extracts, and pharmacokinetic studies of this compound. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), along with information on spectroscopic methods for structural elucidation.

Analytical Standards

For accurate quantitative analysis, a certified reference material (CRM) of this compound should be used. These standards are available from various commercial suppliers and should come with a certificate of analysis detailing purity and characterization data.[1][2]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method has been established for the simultaneous determination of eleven characteristic lignans (B1203133) in Schisandra chinensis, including this compound.[3] This method is selective, precise, and accurate, making it suitable for routine quality control analysis.

Experimental Protocol: HPLC Analysis of this compound

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Elite ODS C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).[3]

  • Gradient Elution: A linear gradient elution is typically employed. A specific gradient profile would be optimized based on the separation of all target lignans.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 217 nm.[3]

  • Injection Volume: Typically 10-20 µL.

2. Preparation of Standard Solutions:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in methanol (B129727) or a compatible solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve.

3. Sample Preparation (for Schisandra chinensis fruit extract):

  • Weigh a known amount of powdered, dried fruit material.

  • Extract with a suitable solvent (e.g., methanol) using ultrasonication or reflux extraction.

  • Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.

4. Method Validation Parameters:

The following table summarizes the performance characteristics of a validated HPLC method for the analysis of lignans, including this compound, in Schisandra chinensis.[3]

ParameterResult
Linearity (r) ≥ 0.9995
Intra-day Precision (RSD) < 0.43%
Inter-day Precision (RSD) < 1.21%
Accuracy (Recovery) 99.51% to 101.31%
Repeatability (RSD) < 2%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Standard_Dilution Prepare Stock & Working Standard Solutions Standard->Standard_Dilution Sample Weigh & Extract Schisandra Sample Sample_Filter Filter Sample Extract Sample->Sample_Filter HPLC HPLC System (C18 Column, Gradient Elution) Standard_Dilution->HPLC Inject Sample_Filter->HPLC Inject Detection UV Detection at 217 nm HPLC->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Structural Elucidation and Confirmation

For the unequivocal identification of this compound, spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

Mass Spectrometry (MS)

MS/MS analysis is a powerful tool for obtaining structural information about lignans.[4] The fragmentation pattern observed in the MS/MS spectrum provides a characteristic fingerprint for this compound, allowing for its identification in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1H-NMR and 13C-NMR, is essential for the complete structural elucidation of lignans.[5][6] While 1D NMR provides fundamental structural information, 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms within the molecule. Quantitative 13C NMR can also be utilized for the analysis of lignins and related compounds.[7][8]

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_extraction Initial Processing cluster_separation Separation & Quantification cluster_identification Structural Identification Extraction Extraction from Schisandra chinensis HPLC HPLC (Quantitative Analysis) Extraction->HPLC MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS For Peak Identification NMR NMR Spectroscopy (Detailed Structure) HPLC->NMR For Isolated Compound Structure Confirmation

Caption: Interrelationship of analytical techniques for this compound analysis.

References

Purification of Schisanlignone C via Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisanlignone C, a bioactive lignan (B3055560) found in Schisandra chinensis, has garnered significant interest for its potential therapeutic properties. This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for isolating natural products. The described methodology is intended to guide researchers in obtaining high-purity this compound for further pharmacological and biological investigations. This protocol outlines the extraction from plant material, a multi-step column chromatography process, and methods for purity assessment. Additionally, this note briefly touches upon the known biological signaling pathways modulated by this compound and related lignans.

Introduction

Lignans are a large group of polyphenolic compounds found in plants, and those isolated from Schisandra chinensis have been recognized for their diverse biological activities, including anti-inflammatory and metabolic regulatory effects. This compound is one such lignan that is of interest to the scientific community. Efficient purification is a critical first step in the exploration of its therapeutic potential. Column chromatography offers a robust and scalable method for the isolation of this compound from the complex chemical matrix of its natural source.

Experimental Protocols

Extraction of Crude Lignan Mixture from Schisandra chinensis

A detailed protocol for the initial extraction of a lignan-rich fraction from the dried fruits of Schisandra chinensis.

Materials:

  • Dried and powdered fruits of Schisandra chinensis

  • 95% Ethanol (B145695)

  • Rotary evaporator

  • Filter paper

  • Beakers and flasks

Procedure:

  • Macerate the powdered fruits of Schisandra chinensis with 95% ethanol at room temperature for 72 hours.

  • Filter the extract to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Suspend the crude extract in water and partition successively with petroleum ether and ethyl acetate (B1210297).

  • Collect the ethyl acetate fraction, which is enriched with lignans, and evaporate the solvent to dryness. This yields the crude lignan extract for further purification.

Purification of this compound by Column Chromatography

This protocol details a two-step column chromatography process for the isolation of this compound.

Materials:

  • Crude lignan extract

  • Silica (B1680970) gel (100-200 mesh)

  • Glass chromatography column

  • Solvent system: Petroleum ether-ethyl acetate gradient

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp (254 nm)

Procedure:

  • Prepare a slurry of silica gel in petroleum ether and pack it into the chromatography column.

  • Dissolve the crude lignan extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

  • Carefully load the sample-adsorbed silica gel onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of a consistent volume.

  • Monitor the fractions by TLC, visualizing the spots under a UV lamp.

  • Combine fractions containing the target compound (as determined by comparison with a standard, if available, or by subsequent analysis).

  • Evaporate the solvent from the combined fractions to yield a semi-purified this compound fraction.

For achieving high purity, HSCCC is an effective subsequent step.[1]

Materials:

  • Semi-purified this compound fraction

  • HSCCC instrument

  • Two-phase solvent system: Petroleum ether-ethyl acetate-methanol-water (10:0.5:10:1, v/v/v/v)[1]

  • HPLC system for purity analysis

Procedure:

  • Prepare and equilibrate the two-phase solvent system for HSCCC.

  • Dissolve the semi-purified this compound fraction in the stationary phase.

  • Inject the sample into the HSCCC instrument.

  • Perform the separation using the specified solvent system.

  • Collect the fractions corresponding to the peak of this compound.

  • Evaporate the solvent to obtain purified this compound.

  • Determine the purity of the final product using HPLC.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound.

Purification StepStarting Material (mg)ProductYield (mg)Purity (%)Analytical MethodReference
HSCCC230 (Semi-purified fraction)This compound18.2>94HPLC[1]

Visualizations

Experimental Workflow

experimental_workflow start Dried Fruits of Schisandra chinensis extraction Ethanol Extraction & Partitioning start->extraction crude_extract Crude Lignan Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel semi_purified Semi-purified This compound Fraction silica_gel->semi_purified hsccc High-Speed Counter-Current Chromatography (HSCCC) semi_purified->hsccc pure_compound Purified this compound (>94% Purity) hsccc->pure_compound analysis Purity Analysis (HPLC) pure_compound->analysis

Caption: Workflow for the purification of this compound.

Signaling Pathways

Lignans from Schisandra chinensis, including potentially this compound, have been shown to exert anti-inflammatory effects by modulating key signaling pathways.

signaling_pathway cluster_nfkb NF-κB Signaling Pathway lignans Schisandra Chinensis Lignans nfkb_pathway IKKα/β lignans->nfkb_pathway Inhibition p65 NF-κB (p65) nfkb_pathway->p65 inflammatory_mediators Inflammatory Mediators (NO, PGE2, Cytokines) p65->inflammatory_mediators Transcription inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->nfkb_pathway

Caption: Inhibition of the NF-κB signaling pathway by Schisandra chinensis lignans.

Schisandrin C, a related lignan, has been demonstrated to regulate lipid metabolism through the AMPK signaling pathway.

ampk_pathway schisandrin_c Schisandrin C ampk AMPK Phosphorylation schisandrin_c->ampk Activation ppar PPARγ / C/EBPα ampk->ppar Inhibition lipogenesis Lipogenesis (Lipid Accumulation) ppar->lipogenesis Promotion

Caption: Regulation of lipogenesis by Schisandrin C via the AMPK pathway.[2]

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the successful purification of this compound from Schisandra chinensis. The combination of traditional silica gel column chromatography and high-speed counter-current chromatography is an effective strategy for obtaining this bioactive lignan in high purity. The elucidation of its interactions with key signaling pathways, such as NF-κB and AMPK, underscores the importance of its isolation for further research into its therapeutic applications in inflammatory and metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Schisanlignone C Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Schisanlignone C from Schisandra chinensis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your extraction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. 2. Inefficient Extraction Method: The chosen method (e.g., maceration) may not be effective for penetrating the plant matrix. 3. Incorrect Extraction Parameters: Time, temperature, or solvent-to-solid ratio may not be optimized. 4. Poor Quality of Plant Material: Low concentration of the target lignan (B3055560) in the raw material.1. Solvent Optimization: Experiment with different concentrations of ethanol (B145695) or methanol. Aqueous mixtures, typically 70-85%, often yield better results for lignans (B1203133).[1][2][3] 2. Method Enhancement: Employ more advanced techniques like ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), or accelerated solvent extraction (ASE) to improve efficiency.[4] Smashing tissue extraction (STE) has also been shown to be highly efficient.[3] 3. Parameter Optimization: Utilize Response Surface Methodology (RSM) to systematically optimize extraction time, temperature, and solvent-to-solid ratio.[4] Refer to the optimized parameters in the tables below. 4. Material Sourcing and Preparation: Ensure the use of high-quality, properly identified Schisandra chinensis fruits. Proper drying and grinding of the plant material to a consistent particle size (e.g., 120 mesh) can also improve extraction.[3]
Co-extraction of Impurities 1. Non-selective Solvent: The solvent may be extracting a wide range of other compounds along with this compound. 2. Lack of a Defatting Step: Lipophilic compounds can interfere with the extraction and purification of lignans.1. Solvent System Refinement: Adjust the polarity of your solvent system. A sequential extraction approach can be beneficial. 2. Pre-extraction Defatting: It is advisable to first remove lipophilic compounds with a non-polar solvent like hexane (B92381) or petroleum ether before extracting the lignans with a more polar solvent.
Degradation of this compound 1. Excessive Heat: High temperatures during extraction or solvent evaporation can lead to the degradation of thermolabile compounds. 2. Prolonged Extraction Time: Extended exposure to solvents and heat can cause compound degradation.1. Temperature Control: While lignans are relatively heat-stable below 100°C, it is best to use the lowest effective temperature.[2] For ASE, temperatures around 160°C have been used successfully for short durations.[4] 2. Time Optimization: Minimize extraction time. Techniques like STE can significantly reduce the extraction time to as little as one minute.[3]
Inconsistent Results 1. Variability in Plant Material: The concentration of bioactive compounds in Schisandra chinensis can vary based on geographical location and harvest time.[1] 2. Inconsistent Extraction Procedure: Minor variations in the experimental setup can lead to different outcomes.1. Standardized Material: Whenever possible, use plant material from a consistent and reputable source. 2. Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for your extraction process to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: Based on multiple studies on lignan extraction from Schisandra chinensis, aqueous ethanol has been shown to be highly effective. An optimized concentration of 75% aqueous ethanol was identified as optimal in a study utilizing smashing tissue extraction.[3] Another study using accelerated solvent extraction found 87% ethanol to be optimal.[4] Therefore, an ethanol concentration in the range of 75-87% is a good starting point for optimization.

Q2: How can I improve the efficiency of my extraction process?

A2: To improve efficiency, consider moving from traditional methods like maceration or Soxhlet to more advanced techniques. Smashing tissue extraction (STE) has demonstrated the highest extraction efficiency in the shortest time.[3] Accelerated solvent extraction (ASE) is another highly effective method that is less laborious and time-consuming than conventional techniques.[4]

Q3: What are the optimal conditions for extracting this compound and other lignans from Schisandra chinensis?

A3: The optimal conditions can vary depending on the extraction method. For a comprehensive overview of optimized parameters from different studies, please refer to the data tables in the "Experimental Protocols and Data" section below.

Q4: Are there any pre-extraction steps that can improve the yield of this compound?

A4: Yes, a defatting step is highly recommended. Pre-extracting the ground plant material with a non-polar solvent like petroleum ether or hexane will remove oils and other lipophilic compounds that can interfere with the subsequent extraction of the more polar lignans.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound and other lignans.[1][5]

Experimental Protocols and Data

This section provides detailed methodologies for key extraction techniques and summarizes quantitative data for easy comparison.

Experimental Protocols

1. Smashing Tissue Extraction (STE) Protocol

  • Sample Preparation: Grind the dried fruits of Schisandra chinensis to a fine powder (120 mesh).

  • Extraction:

    • Place the powdered sample into the extraction vessel.

    • Add 75% aqueous ethanol at a solid-liquid ratio of 1:19 (g/mL).[3]

    • Apply an extraction voltage of 180 V for 1 minute.[3]

    • Immediately after extraction, centrifuge the mixture to separate the supernatant.

    • Filter the supernatant through a 0.45 µm membrane for analysis.

2. Accelerated Solvent Extraction (ASE) Protocol

  • Sample Preparation: Mix the powdered plant material with a dispersing agent like diatomaceous earth.

  • Extraction Parameters:

    • Solvent: 87% ethanol.[4]

    • Temperature: 160°C.[4]

    • Static Extraction Time: 10 minutes.[4]

    • Pressure: 1500 psi.[4]

    • Flush Volume: 60%.[4]

    • Cycles: 1.[4]

  • Post-Extraction: The extract is collected automatically. Concentrate the extract under vacuum for further analysis.

Data Presentation: Optimized Extraction Parameters and Yields

The following tables summarize the optimized conditions and resulting yields for the extraction of lignans from Schisandra chinensis using different methods.

Table 1: Smashing Tissue Extraction (STE) Optimization [3]

ParameterOptimal Value
Solvent 75% Aqueous Ethanol
Extraction Voltage 180 V
Extraction Time 1 min
Solid-Liquid Ratio 1:19 g/mL
Sample Particle Size 120 mesh
Total Lignan Yield 13.89 ± 0.014 mg/g

Lignans quantified: Schisandrol A, Schisantherin A, Deoxyschisandrin, Schisandrin B, and Schisandrin C.

Table 2: Accelerated Solvent Extraction (ASE) Optimization [4]

ParameterOptimal Value
Solvent 87% Ethanol
Extraction Temperature 160 °C
Static Extraction Time 10 min
Total Lignan Yield 14.72 mg/g

Lignans quantified: Schizandrin, Schisandrol B, Deoxyschizandrin, and Schisandrin B.

Table 3: Diol-Based Matrix Solid-Phase Dispersion (MSPD) Optimization [5]

ParameterOptimal Value
Dispersant Diol-functionalized silica (B1680970) (800 mg)
Eluting Solvent 85% Methanol
Elution Volume 10 mL
Extraction Yield 14.67 mg/g

Lignans quantified: 10 lignans including Schisandrin C.

Signaling Pathways and Visualizations

This compound has demonstrated significant anti-inflammatory and neuroprotective properties by modulating several key signaling pathways.

Anti-inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by inhibiting pro-inflammatory mediators and modulating pathways such as MAPK and NF-κB.[6][7] It also upregulates the Nrf2 pathway, which is involved in the antioxidant response.[6]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK Pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-1β) MAPK->Pro_inflammatory NFkB NF-κB IKK->NFkB NFkB->Pro_inflammatory SchisanlignoneC This compound SchisanlignoneC->MAPK Inhibits SchisanlignoneC->IKK Inhibits Nrf2 Nrf2 Pathway SchisanlignoneC->Nrf2 Activates Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: Anti-inflammatory pathway of this compound.

Neuroprotective Signaling Pathway of this compound

The neuroprotective effects of this compound are associated with the upregulation of phase II detoxifying and antioxidant enzymes through the cAMP/PKA/CREB and Nrf2 signaling pathways.[7] It also attenuates neuroinflammation by inhibiting MAPK, NF-κB, AP-1, and STAT signaling.[7]

Neuroprotective_Pathway Neuroinflammation Neuroinflammatory Stimuli MAPK MAPK Neuroinflammation->MAPK NFkB NF-κB Neuroinflammation->NFkB AP1 AP-1 Neuroinflammation->AP1 STAT STAT Neuroinflammation->STAT Pro_inflammatory_Neuro Pro-inflammatory Mediators MAPK->Pro_inflammatory_Neuro NFkB->Pro_inflammatory_Neuro AP1->Pro_inflammatory_Neuro STAT->Pro_inflammatory_Neuro SchisanlignoneC This compound SchisanlignoneC->MAPK Inhibits SchisanlignoneC->NFkB Inhibits SchisanlignoneC->AP1 Inhibits SchisanlignoneC->STAT Inhibits cAMP cAMP/PKA/CREB Pathway SchisanlignoneC->cAMP Activates Nrf2 Nrf2 Pathway cAMP->Nrf2 PhaseII_Enzymes Phase II Detoxifying/ Antioxidant Enzymes Nrf2->PhaseII_Enzymes Neuroprotection Neuroprotection PhaseII_Enzymes->Neuroprotection

Caption: Neuroprotective pathway of this compound.

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

Extraction_Workflow Start Start: Dried Schisandra chinensis Fruits Grinding Grinding and Sieving Start->Grinding Defatting Defatting (e.g., with Petroleum Ether) Grinding->Defatting Extraction Lignan Extraction (e.g., STE, ASE) Defatting->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation/ Concentration Filtration->Concentration Crude_Extract Crude Lignan Extract Concentration->Crude_Extract Purification Purification (Optional) (e.g., Column Chromatography) Crude_Extract->Purification Analysis Quantification (HPLC) Crude_Extract->Analysis Pure_Compound Pure this compound Purification->Pure_Compound Pure_Compound->Analysis End End: Data Analysis Analysis->End

Caption: Workflow for this compound extraction.

References

troubleshooting Schisanlignone C instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisanlignone C in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Schisandra genus. Its chemical formula is C₂₃H₂₆O₇. This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.

Q2: I am observing inconsistent or no biological effect with this compound in my experiments. What could be the cause?

Inconsistent results with this compound can arise from several factors, with the most common being its instability in aqueous cell culture media. Like many polyphenolic compounds, this compound can degrade over time in culture conditions, leading to a decrease in its effective concentration and a subsequent loss of biological activity. Other potential causes include precipitation of the compound, adsorption to plasticware, or issues with the initial stock solution.

Q3: What are the visual signs of this compound instability or degradation in cell culture?

Visual signs of this compound instability can include:

  • Precipitation: The compound may come out of solution, appearing as small particles or a film in the culture medium, especially at higher concentrations.

  • Color Change: While not definitively documented for this compound, a change in the color of the culture medium upon addition of the compound could indicate degradation or reaction with media components.

Q4: What factors can influence the stability of this compound in my cell culture experiments?

Several factors can affect the stability of this compound:

  • pH of the Medium: The pH of the cell culture medium can significantly influence the rate of degradation.

  • Temperature: Incubation at 37°C can accelerate the degradation of thermosensitive compounds.

  • Light Exposure: Exposure to light can cause photodegradation of light-sensitive molecules.

  • Presence of Oxidizing Agents: Components in the cell culture medium or cellular metabolic byproducts can lead to oxidation and degradation.

  • Enzymatic Degradation: Cells may produce enzymes that metabolize this compound. The primary metabolic pathways for related Schisandra lignans (B1203133) are demethylation and hydroxylation[1].

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound in cell culture.

Problem Possible Cause Suggested Solution
Inconsistent or no biological effect observed. 1. Degradation of this compound in the stock solution or culture medium. 2. Precipitation of the compound. 3. Adsorption to plasticware.1. Prepare fresh dilutions from a frozen stock solution for each experiment. Perform a stability study to determine the half-life of this compound in your specific cell culture conditions (see Experimental Protocols). 2. Lower the final concentration of this compound in the culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). 3. Consider using low-adhesion plasticware.
Visible precipitate in the culture medium. 1. Poor solubility at the working concentration. 2. Interaction with media components.1. Decrease the working concentration of this compound. Prepare a more dilute stock solution in DMSO. 2. Test the solubility of this compound in your basal medium without serum or other supplements first.
High background in cytotoxicity or viability assays. 1. Interference of this compound with the assay reagents (e.g., reduction of MTT). 2. Precipitation of the compound interfering with absorbance/fluorescence readings.1. Run a control with this compound in cell-free medium to check for direct interaction with assay reagents. 2. Visually inspect the wells for precipitate before adding assay reagents. If present, consider the solubility issues mentioned above.
Unexpected cytotoxic effects. 1. Degradation products may be more toxic than the parent compound. 2. High concentration of the solvent (e.g., DMSO).1. Assess the stability of this compound over the time course of your experiment. 2. Ensure the final concentration of the solvent is below the toxic threshold for your cell line. Run a vehicle control (medium with the same concentration of solvent) to confirm.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Dissolution: Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming (to no more than 37°C) and vortexing can aid in dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the sterile stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium by HPLC

This protocol allows for the quantification of this compound over time to determine its stability under your experimental conditions.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade) for sample preparation

Procedure:

  • Preparation of this compound-containing Medium:

    • Prepare your complete cell culture medium.

    • Add this compound from your DMSO stock solution to the medium to achieve the desired final concentration (e.g., 10, 25, 50 µg/mL). Ensure the final DMSO concentration is consistent across all samples.

    • Prepare a sufficient volume for all time points.

  • Incubation:

    • Incubate the medium containing this compound in a cell culture incubator at 37°C and 5% CO₂.

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium. The 0-hour time point should be collected immediately after adding the compound.

  • Sample Preparation:

    • For each time point, mix an aliquot of the medium (e.g., 500 µL) with an equal volume of methanol to precipitate proteins.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of Schisandra lignans[2][3]. A typical gradient might be:

      • Start with a lower concentration of acetonitrile (e.g., 30-40%) and increase it over time to elute the compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Based on the UV absorbance spectrum of related lignans, a wavelength between 217-254 nm should be appropriate. It is recommended to determine the optimal wavelength by scanning a standard solution of this compound.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Generate a standard curve by running known concentrations of this compound in the same medium (at time 0) through the same sample preparation and HPLC analysis steps.

    • Quantify the concentration of this compound at each time point by comparing the peak area to the standard curve.

    • Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in your cell culture medium.

Visualizations

Lignan_Metabolism General Metabolic Pathways of Schisandra Lignans Schisanlignone_C This compound (Parent Compound) PhaseI Phase I Metabolism (e.g., in Liver Microsomes or Cells) Schisanlignone_C->PhaseI Demethylation Demethylation PhaseI->Demethylation Hydroxylation Hydroxylation PhaseI->Hydroxylation Metabolites Metabolites (Potentially Altered Activity) Demethylation->Metabolites Hydroxylation->Metabolites

References

Technical Support Center: Optimization of HPLC Parameters for Schisanlignone C Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Schisanlignone C. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound separation?

A1: A good starting point for developing an HPLC method for this compound, based on established methods for other lignans (B1203133) from Schisandra species, is a reversed-phase C18 column with a gradient elution using acetonitrile (B52724) and water as the mobile phase.[1][2][3] A common column dimension is 250 mm x 4.6 mm with a 5 µm particle size. The detection wavelength can be set around 217 nm or 254 nm, where many lignans exhibit strong absorbance.[1][2]

Q2: How can I improve the resolution between this compound and other closely eluting compounds?

A2: To improve resolution, you can try several approaches. Modifying the mobile phase composition by changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[4] Adjusting the gradient to be shallower (a slower increase in the organic solvent percentage) can also effectively separate closely eluting peaks.[4] Additionally, lowering the flow rate can increase the theoretical plates of the column, leading to better resolution, although this will increase the run time.[4] Finally, experimenting with the column temperature can also influence selectivity.[4]

Q3: My this compound peak is tailing. What are the common causes and solutions?

A3: Peak tailing for lignans is often caused by secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns. To mitigate this, adding a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can help to protonate the silanol groups and reduce these interactions, resulting in a more symmetrical peak shape.[4] Other potential causes include column overload (injecting too high a concentration of the sample) or a contaminated or degraded column.

Q4: What is the effect of column temperature on the separation of this compound?

A4: Column temperature can have a significant impact on HPLC separations. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. It can also alter the selectivity between this compound and other compounds in the sample. It is advisable to experiment with a range of temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition for your specific separation.[4]

Q5: How do I prepare a sample of Schisandra extract for this compound analysis?

A5: A general procedure for sample preparation involves solvent extraction of the plant material (e.g., with ethanol (B145695) or methanol).[4] The crude extract can then be further purified or fractionated to enrich the lignan (B3055560) content. Before injection, the final sample should be dissolved in a solvent compatible with the mobile phase (e.g., methanol (B129727) or the initial mobile phase composition) and filtered through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the HPLC analysis of this compound.

Problem 1: Poor Resolution or Overlapping Peaks

Symptoms:

  • This compound peak is not baseline separated from adjacent peaks.

  • Multiple peaks appear as one broad peak.

Potential Cause Recommended Solution Expected Outcome (Illustrative)
Inappropriate Mobile Phase Composition Modify the gradient profile (e.g., make it shallower). Experiment with a different organic modifier (e.g., switch from acetonitrile to methanol).A change in selectivity can improve the separation factor between this compound and interfering compounds, leading to better resolution.
Suboptimal Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).Lower flow rates can increase column efficiency (higher plate count), resulting in narrower peaks and improved resolution. Retention times will increase.
Incorrect Column Temperature Vary the column temperature (e.g., test at 25°C, 30°C, and 40°C).Temperature can affect the selectivity of the separation. An optimal temperature will provide the best balance of resolution and analysis time.
Unsuitable Column Chemistry If using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.Different stationary phases offer different selectivities, which may be more suitable for separating complex lignan mixtures.
Problem 2: Asymmetrical Peak Shape (Tailing or Fronting)

Symptoms:

  • The this compound peak is not symmetrical.

  • Peak tailing (a gradual return to baseline on the back of the peak) or fronting (a steep return to baseline on the back of the peak) is observed.

Potential Cause Recommended Solution Expected Outcome (Illustrative)
Secondary Silanol Interactions (Tailing) Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase.The acid will suppress the ionization of residual silanol groups on the stationary phase, reducing secondary interactions and leading to a more symmetrical peak.
Column Overload (Fronting) Reduce the concentration of the injected sample or decrease the injection volume.Injecting a lower mass of the analyte will prevent overloading the stationary phase, resulting in a more Gaussian peak shape.
Column Degradation Replace the analytical column with a new one of the same type.A new column will have a fresh, uncontaminated stationary phase, which should eliminate peak shape issues caused by column degradation.
Mismatched Sample Solvent Dissolve the sample in the initial mobile phase composition.This ensures that the sample solvent is fully miscible with the mobile phase, preventing peak distortion at the beginning of the chromatogram.
Problem 3: Inconsistent Retention Times

Symptoms:

  • The retention time of the this compound peak varies significantly between injections.

Potential Cause Recommended Solution Expected Outcome (Illustrative)
Inadequate Column Equilibration Increase the column equilibration time between runs, especially after a gradient.Ensuring the column is fully re-equilibrated to the initial mobile phase conditions before each injection will lead to reproducible retention times.
Fluctuations in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's performance.A consistent mobile phase composition is crucial for stable retention times.
Column Temperature Variations Use a column oven to maintain a constant temperature.A stable column temperature will prevent shifts in retention time due to ambient temperature fluctuations.
Pump Malfunction Check the pump for leaks and ensure it is delivering a constant flow rate.A properly functioning pump is essential for reproducible chromatography.

Experimental Protocols

General HPLC Method for Lignan Analysis (Starting Point for this compound)

This protocol is based on a validated method for the simultaneous determination of eleven lignans in Schisandra chinensis and can be adapted for the optimization of this compound separation.[1]

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • It is recommended to add 0.1% formic acid to both mobile phases to improve peak shape.

  • Gradient Program (Illustrative):

    • 0-10 min: 40-50% B

    • 10-30 min: 50-70% B

    • 30-40 min: 70-90% B

    • 40-45 min: 90% B (isocratic)

    • 45-50 min: Re-equilibration to 40% B

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: 217 nm or 254 nm[1][2]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh the powdered plant material or extract.

  • Extract with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or reflux.

  • Filter the extract and dilute it to an appropriate concentration with the initial mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Method Validation Parameters (to be assessed for this compound):

  • Linearity: Analyze a series of standard solutions of this compound at different concentrations to establish a calibration curve. A correlation coefficient (r²) > 0.999 is desirable.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should typically be less than 2%.

  • Accuracy: Determine the recovery of this compound by spiking a blank matrix with a known amount of the standard. Recoveries in the range of 98-102% are generally considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Schisandra Plant Material extract Solvent Extraction (e.g., Methanol/Ethanol) start->extract filter_crude Filter Crude Extract extract->filter_crude concentrate Concentrate and Dissolve in Mobile Phase filter_crude->concentrate filter_final Filter (0.45 µm) concentrate->filter_final inject Inject Sample onto C18 Column filter_final->inject separate Gradient Elution (Acetonitrile/Water) inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify this compound using Calibration Curve integrate->quantify report Report Results quantify->report end End report->end

Caption: Experimental workflow for the HPLC analysis of this compound.

troubleshooting_logic cluster_resolution Poor Resolution cluster_peakshape Peak Shape Issues cluster_retention Retention Time Variability start Problem with HPLC Separation resolution Poor Resolution/ Overlapping Peaks start->resolution peak_shape Asymmetrical Peak (Tailing/Fronting) start->peak_shape retention_time Inconsistent Retention Time start->retention_time mod_gradient Modify Gradient resolution->mod_gradient change_solvent Change Organic Solvent resolution->change_solvent lower_flow Lower Flow Rate resolution->lower_flow change_temp Adjust Temperature resolution->change_temp add_acid Add Acid to Mobile Phase peak_shape->add_acid reduce_conc Reduce Sample Concentration peak_shape->reduce_conc replace_column Replace Column peak_shape->replace_column equilibrate Increase Equilibration retention_time->equilibrate check_mp Check Mobile Phase retention_time->check_mp check_temp Use Column Oven retention_time->check_temp

Caption: Troubleshooting logic for common HPLC separation issues.

References

resolving co-eluting peaks in Schisanlignone C chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Schisanlignone C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is a common HPLC method for the analysis of this compound?

A typical method for the analysis of this compound and other lignans (B1203133) from Schisandra chinensis utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A common column choice is a C18 stationary phase, and the mobile phase often consists of a gradient of acetonitrile (B52724) and water.[1][2][3]

Q2: My this compound peak is showing signs of co-elution. What are the likely culprits?

Several other lignans present in Schisandra chinensis extracts have retention times close to this compound and are common co-eluting impurities. Based on published data, potential co-eluting lignans include Gomisin G, Schisantherin A, Schisantherin B, Deoxyschisandrin, and γ-Schisandrin, depending on the specific chromatographic conditions.[2][3]

Q3: How can I confirm if a peak is pure?

Peak purity can be assessed using a photodiode array (PDA) detector.[4][5] This detector scans across the peak and compares the UV-Vis spectra at different points (the upslope, apex, and downslope). If the spectra are identical, the peak is likely pure. Significant differences in the spectra suggest the presence of a co-eluting impurity.[4] For more definitive identification, liquid chromatography-mass spectrometry (LC-MS) can be used to determine if multiple components with different mass-to-charge ratios are present within a single chromatographic peak.[6]

Troubleshooting Guide: Resolving Co-eluting Peaks

Issue 1: Poor resolution between this compound and a neighboring peak.

Root Cause Analysis:

This is often due to insufficient selectivity of the chromatographic system for this compound and the co-eluting compound. Factors influencing selectivity include the mobile phase composition, stationary phase chemistry, and temperature.

Solutions:

  • Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks. Experiment with decreasing the rate of acetonitrile increase in the gradient program, particularly around the elution time of this compound.

  • Change the Organic Modifier: If using acetonitrile, consider switching to methanol (B129727) or a combination of acetonitrile and methanol. Different organic solvents can alter the selectivity of the separation.[2]

  • Adjust the Mobile Phase pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. While lignans are generally neutral, this can be a useful strategy if co-eluting impurities have ionizable functional groups.

  • Change the Stationary Phase: If mobile phase optimization is unsuccessful, consider a different C18 column from another manufacturer, as subtle differences in silica (B1680970) chemistry and bonding can alter selectivity. Alternatively, a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl (B1667301) column, could provide a different selectivity profile.

Issue 2: A shoulder is observed on the this compound peak.

Root Cause Analysis:

A shoulder on a peak is a strong indication of a co-eluting impurity. It can also be caused by issues with the column or the injection solvent.

Solutions:

  • Confirm Co-elution: Use a PDA detector to check for spectral differences across the peak. If the spectra are not homogeneous, a co-eluting impurity is present.

  • Optimize the Method (as in Issue 1): Employ the mobile phase and stationary phase optimization strategies described above to improve the resolution between this compound and the impurity.

  • Check the Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion and artificial shoulders.

  • Evaluate Column Health: A void at the head of the column can cause peak splitting or shoulders. This can be checked by reversing and flushing the column (if permitted by the manufacturer) or by replacing the column.

Experimental Protocols

General HPLC Method for Lignan Analysis

This protocol is a representative method for the simultaneous determination of multiple lignans, including this compound, from Schisandra chinensis.

  • Column: Elite ODS C18 (250 mm × 4.6 mm, 5 µm)[1][2][3]

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water

  • Gradient Program:

    • 0-10 min: 30-40% A

    • 10-25 min: 40-60% A

    • 25-45 min: 60-80% A

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 30°C[1][2]

  • Detection Wavelength: 217 nm[1]

Data Presentation

Table 1: Representative Retention Times of Lignans in Schisandra chinensis

LignanApproximate Retention Time (min)Potential for Co-elution with this compound
Schisandrin15-20Low
Gomisin J20-25Low
Schisandrol B25-30Low
Angeloylgomisin H30-35Medium
Gomisin G35-40High
Schisantherin A35-40High
Schisantherin B40-45Medium
Deoxyschisandrin40-45Medium
γ-Schisandrin40-45Medium
Schisandrin B45-50Low
This compound 38-42 -

Note: Retention times are approximate and can vary significantly based on the specific HPLC system, column, and mobile phase conditions.

Visualizations

G cluster_0 Troubleshooting Workflow for Co-eluting Peaks start Peak Co-elution Observed pda Confirm with PDA/ MS Data start->pda mobile_phase Modify Mobile Phase (Gradient, Solvent, pH) pda->mobile_phase Impurity Confirmed column_health Check Column Health & Injection Solvent pda->column_health No Spectral Difference stationary_phase Change Stationary Phase (Different C18 or Chemistry) mobile_phase->stationary_phase No Improvement resolved Peaks Resolved mobile_phase->resolved Success stationary_phase->resolved Success unresolved Still Unresolved stationary_phase->unresolved No Improvement column_health->mobile_phase No Issue Found column_health->resolved Issue Fixed further_dev Further Method Development Needed unresolved->further_dev G cluster_1 Method Development Strategy for Improved Resolution initial_method Initial HPLC Method optimize_gradient Optimize Gradient Profile (Shallower Slope) initial_method->optimize_gradient change_solvent Change Organic Solvent (e.g., ACN to MeOH) optimize_gradient->change_solvent Insufficient Resolution final_method Optimized Method optimize_gradient->final_method Sufficient Resolution change_column Select Different Column (e.g., Phenyl-hexyl) change_solvent->change_column Insufficient Resolution change_solvent->final_method Sufficient Resolution change_column->final_method Sufficient Resolution

References

minimizing degradation of Schisanlignone C during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Schisanlignone C during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The stability of this compound, a dibenzocyclooctadiene lignan, can be influenced by several environmental factors. Based on the general stability of related lignans (B1203133) and polyphenolic compounds, the primary factors that can lead to its degradation include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the degradation of the compound.

  • pH: this compound may be susceptible to hydrolysis under acidic or alkaline conditions.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule. The metabolic transformation of similar lignans often involves oxidation.[1][2]

  • Moisture: High humidity can facilitate hydrolytic reactions and promote the growth of microorganisms that may degrade the compound.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound is typically not visible to the naked eye. Changes in the physical appearance of a solid sample, such as color change or clumping, may indicate significant degradation or contamination. For solutions, a change in color or the formation of precipitates could suggest degradation. However, the most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, it is recommended to store this compound under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical reactions.
Light In the dark (e.g., in an amber vial or a light-blocking container)Prevents photolytic degradation.
Atmosphere Under an inert gas (e.g., argon or nitrogen)Minimizes oxidative degradation.
Form As a dry solidMore stable than in solution.
Container Tightly sealed, airtight containerPrevents exposure to moisture and oxygen.

Q4: How long can I store this compound under the recommended conditions?

A4: The long-term stability of this compound has not been extensively reported in publicly available literature. For critical applications, it is recommended to perform periodic purity checks using a validated stability-indicating analytical method. As a general guideline for lignans, storage at -20°C in a tightly sealed, light-resistant container under an inert atmosphere should ensure stability for several months to a year. However, re-analysis is crucial for long-term storage.

Troubleshooting Guides

Problem 1: I am observing a decrease in the purity of my this compound standard over time, as determined by HPLC.

Potential Cause Troubleshooting Step
Improper Storage Temperature Ensure the sample is consistently stored at -20°C or below. Avoid repeated freeze-thaw cycles.
Exposure to Light Store the standard in an amber vial or wrap the container in aluminum foil. Minimize exposure to light during handling.
Oxidation If the standard is not stored under an inert atmosphere, consider purging the vial with argon or nitrogen before sealing.
Hydrolysis due to Moisture Store the standard in a desiccator to minimize moisture exposure. Ensure the container is tightly sealed.
Contaminated Solvent (if in solution) Prepare fresh solutions for analysis. Ensure the solvent used for storage is of high purity and free of contaminants.

Problem 2: I am seeing unexpected peaks in the chromatogram of my this compound sample.

Potential Cause Troubleshooting Step
Degradation of this compound The new peaks are likely degradation products. Refer to the "Potential Degradation Pathways" section below and consider performing forced degradation studies to identify these products.
Contamination The new peaks could be from contaminated glassware, solvents, or handling. Prepare a fresh sample using clean equipment and high-purity solvents to rule out contamination.
Column Bleed or System Contamination Run a blank gradient (mobile phase without sample) to check for system peaks. If present, clean the HPLC system and column.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay to monitor the purity of this compound and detect its degradation products.

1. Instrumentation and Columns:

  • HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • A gradient elution is recommended to separate the parent compound from potential degradation products with different polarities. A starting point could be:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of this compound).

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-100 µg/mL).

4. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is critical for a stability-indicating method and should be demonstrated through forced degradation studies.

Protocol 2: Forced Degradation Studies for this compound

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.

1. General Procedure:

  • Prepare a solution of this compound (e.g., 1 mg/mL in methanol or acetonitrile).

  • Subject aliquots of this solution to the stress conditions outlined in the table below.

  • At specified time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze by the stability-indicating HPLC method.

  • Aim for 5-20% degradation of the active pharmaceutical ingredient.

2. Stress Conditions:

Stress Condition Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for 2-8 hours.
Base Hydrolysis 0.1 M NaOH, heat at 60-80°C for 2-8 hours.
Oxidative Degradation 3-30% H₂O₂, room temperature or slightly elevated, for 2-24 hours.
Thermal Degradation Store the solid compound at 60-80°C for 24-48 hours.
Photolytic Degradation Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).

Potential Degradation Pathways

Based on the known metabolism of Schisandra lignans, the primary degradation pathways for this compound are likely to involve demethylation and hydroxylation .[3] Oxidation is also a key transformation pathway.[1][2]

DegradationPathways cluster_degradation Degradation Products Schisanlignone_C This compound Demethylated_Product Demethylated Product(s) Schisanlignone_C->Demethylated_Product Demethylation (e.g., acidic/enzymatic conditions) Hydroxylated_Product Hydroxylated Product(s) Schisanlignone_C->Hydroxylated_Product Hydroxylation (e.g., oxidative stress) Oxidized_Product Oxidized Product(s) Schisanlignone_C->Oxidized_Product Oxidation (e.g., exposure to O2, peroxides)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

The following workflow outlines the key steps in assessing the stability of this compound.

ExperimentalWorkflow start Start: Pure this compound storage Store under defined conditions (Temperature, Light, Humidity) start->storage sampling Sample at defined time points storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Evaluate Data: - Purity of this compound - Presence of degradation products analysis->data end End: Determine Stability Profile data->end

Caption: Workflow for conducting a stability study of this compound.

Logical Relationship for Troubleshooting Degradation

This diagram illustrates the logical steps to take when troubleshooting the degradation of this compound.

TroubleshootingLogic rect_node rect_node degradation_observed Degradation Observed? check_storage Review Storage Conditions degradation_observed->check_storage Yes check_handling Review Sample Handling Procedures check_storage->check_handling perform_forced_degradation Perform Forced Degradation Studies check_handling->perform_forced_degradation identify_products Identify Degradation Products (e.g., using LC-MS) perform_forced_degradation->identify_products modify_storage Modify Storage Conditions (e.g., lower temp, inert gas) identify_products->modify_storage retest Retest Stability modify_storage->retest

References

addressing batch-to-batch variability of Schisanlignone C extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Schisanlignone C extracts. Our goal is to help you address batch-to-batch variability and ensure the consistency and quality of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is a type of bioactive compound known as a lignan (B3055560). It is naturally found in the fruits of Schisandra chinensis (Chinese magnolia vine), a plant used in traditional medicine.[1][2] Lignans (B1203133) are considered the main active components responsible for the pharmacological effects of Schisandra chinensis extracts.[1][2]

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability in botanical extracts is a common challenge.[3][4] The primary sources of this variability for this compound extracts include:

  • Raw Material Variation: The chemical composition of Schisandra chinensis fruits can differ based on factors like geographical origin, climate, harvest time, and storage conditions.[3][4][5]

  • Processing of Raw Material: Post-harvest processing methods, such as drying or steaming, can alter the content of lignans.[1][6] For instance, processing with vinegar or wine has been shown to increase the content of some lignans.[6]

  • Extraction Procedure: The choice of extraction method (e.g., ultrasonic vs. reflux), solvent, solvent concentration, and extraction time can significantly impact the yield and profile of the extracted compounds.[1][7]

  • Storage of Extracts: Improper storage of the final extract can lead to degradation of bioactive compounds over time.

Q3: How can I standardize my this compound extracts to minimize variability?

A3: Standardization is crucial for obtaining reproducible results.[8] Key strategies include:

  • Raw Material Qualification: Source Schisandra chinensis fruits from a consistent and reputable supplier. Whenever possible, use materials from the same geographical origin and harvest season.

  • Standardized Operating Procedures (SOPs): Develop and strictly follow SOPs for every step of the process, from raw material handling to extraction and storage.

  • Chromatographic Fingerprinting: Utilize techniques like High-Performance Liquid Chromatography (HPLC) to create a chemical fingerprint of your extract.[4] This allows you to compare the chemical profile of different batches and ensure they fall within acceptable limits.

  • Quantitative Analysis: Quantify the concentration of this compound and other major lignans in each batch using a validated analytical method.[6][9]

Q4: What are the known biological activities of lignans from Schisandra chinensis?

A4: Lignans from Schisandra chinensis, including compounds structurally related to this compound, exhibit a range of pharmacological activities. These include hepatoprotective, antioxidant, and anti-inflammatory effects.[2][10] Some lignans have been shown to modulate key signaling pathways involved in cellular responses to stress and inflammation, such as the NF-κB and MAPK pathways.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient extraction method or solvent. 2. Insufficient extraction time. 3. Degradation of the compound during extraction. 4. Poor quality of raw material.1. Optimize the extraction solvent. Pure methanol (B129727) has been shown to be effective for lignans.[7] Consider using ultrasonic extraction, which is often more efficient than refluxing.[1][7] 2. Investigate the effect of extraction time; ultrasonic extraction for 20-30 minutes has been found to be optimal in some studies.[7] 3. Lignans are relatively heat-stable, but prolonged exposure to very high temperatures should be avoided.[11][12] 4. Analyze the raw material to confirm the presence of target lignans before extraction.
Inconsistent Lignan Profile Between Batches (Observed via HPLC) 1. Variation in raw material. 2. Inconsistent extraction parameters. 3. Improper sample preparation for analysis.1. Implement raw material quality control. If possible, mix smaller batches of raw material to create a larger, more homogenous lot. 2. Strictly adhere to a validated SOP for extraction. Ensure consistent solvent-to-solid ratio, temperature, and time. 3. Ensure complete and consistent extraction of the dried extract into the analysis solvent before HPLC injection.
Formation of Emulsion During Liquid-Liquid Extraction (LLE) 1. High concentration of surfactant-like compounds in the extract. 2. Vigorous shaking during the LLE process.1. Try adding a small amount of a different organic solvent to alter the polarity.[13] 2. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion (salting out).[13] 3. Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[13]
Poor Peak Resolution in HPLC Analysis 1. Inappropriate mobile phase composition or gradient. 2. Column degradation or contamination. 3. Incorrect flow rate or column temperature.1. Optimize the mobile phase. A gradient elution with acetonitrile (B52724) and water is commonly used for separating lignans.[6][7] 2. Use a guard column to protect the analytical column.[14] If performance degrades, flush the column or replace it. 3. Systematically adjust the flow rate and column temperature to improve separation.[7]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of Lignans from Schisandra chinensis

This protocol is based on methodologies reported for efficient lignan extraction.[1][7]

  • Preparation of Plant Material:

    • Dry the fruits of Schisandra chinensis at 50-60°C.[1][12]

    • Pulverize the dried fruits into a fine powder and pass through a 60-mesh sieve.[1]

  • Extraction:

    • Accurately weigh approximately 0.3 g of the powdered sample and place it into a suitable flask.[1]

    • Add 25 mL of pure methanol to the flask.[1][7]

    • Perform ultrasonic extraction for 20-30 minutes at room temperature.[7]

  • Sample Processing:

    • After extraction, centrifuge the mixture at 14,000 g for 10 minutes.[1]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Quality Control of this compound Extracts by HPLC

This protocol outlines a general method for the quantitative analysis of lignans, including this compound.[6][7]

  • Instrumentation and Columns:

    • An HPLC system equipped with a UV detector.

    • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[6][7]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (A) and water (B). The specific gradient will need to be optimized for your system but can start with a linear gradient from a lower to a higher concentration of acetonitrile over 45-60 minutes.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Detection Wavelength: 217 nm or 220 nm.[7][15]

    • Injection Volume: 10 µL.[7]

  • Quantification:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of working standard solutions by diluting the stock solution to generate a calibration curve.

    • Analyze the standards and samples under the same HPLC conditions.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods used in the analysis of lignans from Schisandra chinensis.

Table 1: Linearity and Range of Detection for Key Lignans

CompoundLinear Range (µg/mL)Correlation Coefficient (r)
Schisandrin25.02 - 150.1≥ 0.9995
Schisandrol B10.99 - 65.94≥ 0.9995
Deoxyschisandrin5.16 - 30.96≥ 0.9995
γ-Schisandrin9.10 - 54.60≥ 0.9995
Schisandrin C 4.56 - 27.36 ≥ 0.9995
Data synthesized from published HPLC methodologies.[6]

Table 2: Method Precision and Recovery

ParameterValue
Intra-day Precision (RSD, %) < 1.15%
Inter-day Precision (RSD, %) < 1.15%
Average Recovery (%) 97.74 - 102.71%
Data represents typical performance for validated lignan analysis methods.[6][16]

Visualizations

Experimental and Analytical Workflow

G cluster_0 Raw Material Processing cluster_1 Extraction cluster_2 Analysis & Quality Control A Schisandra chinensis (Raw Fruit) B Drying & Pulverizing A->B C Ultrasonic Extraction (Methanol) B->C D Centrifugation & Filtration C->D E HPLC Analysis (C18 Column) D->E F Quantification of This compound E->F G Batch Comparison (Fingerprinting) E->G H Batch Release F->H Acceptable Range? G->H

Caption: Workflow for this compound extraction and quality control.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield of This compound Detected Q1 Is the raw material quality confirmed? Start->Q1 A1_No Analyze raw material. Source new material if necessary. Q1->A1_No No Q2 Is the extraction protocol optimized? Q1->Q2 Yes A1_No->Q2 A2_No Optimize solvent, time, and method (e.g., ultrasonication). Q2->A2_No No Q3 Are analytical standards and HPLC method validated? Q2->Q3 Yes A2_No->Q3 A3_No Validate analytical method. Check standard integrity. Q3->A3_No No End Review entire process for compound degradation. Q3->End Yes A3_No->End G A Inflammatory Stimulus (e.g., LPS) B TLR4 A->B C IKK Activation B->C D IκBα Degradation C->D E NF-κB (p65/p50) D->E F Nuclear Translocation E->F G Pro-inflammatory Gene Expression (iNOS, COX-2) F->G I Inflammation G->I H This compound (or related lignans) H->D Inhibits H->E Inhibits

References

improving the signal-to-noise ratio in Schisanlignone C NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of a low signal-to-noise ratio (S/N) in the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra of Schisanlignone C. This guide is intended for researchers, scientists, and drug development professionals working with lignans (B1203133) and other natural products.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio often low in the ¹³C NMR spectrum of this compound?

A low signal-to-noise ratio in the ¹³C NMR spectrum of a complex natural product like this compound is common and stems from several inherent factors:

  • Low Natural Abundance : The ¹³C isotope has a very low natural abundance of only 1.1%.[1][2]

  • Weak Magnetic Moment : The magnetic moment of a ¹³C nucleus is significantly weaker than that of a proton (¹H), leading to inherently weaker signals.[1][3]

  • Complex Structure : this compound is a lignan (B3055560) with multiple carbon environments. The total signal is divided among many individual peaks, making each one harder to distinguish from the baseline noise.[1]

  • Quaternary Carbons : The structure of this compound contains several quaternary carbons (carbons not directly bonded to any protons). These carbons often exhibit long relaxation times and lack the Nuclear Overhauser Effect (NOE) enhancement from attached protons, resulting in very weak signals.[4][5]

Q2: How does increasing the number of scans (NS) improve the signal-to-noise ratio?

The signal-to-noise ratio improves proportionally to the square root of the number of scans.[1] This means that to double the S/N, you must quadruple the number of scans. While this is a straightforward method for improvement, it significantly increases the total experiment time.[1]

Q3: What is a cryoprobe, and how can it help improve my spectrum?

A cryoprobe is a specialized NMR probe that cools the detection electronics to cryogenic temperatures (around 20 K). This process dramatically reduces thermal noise, which is a primary contributor to poor S/N.[1] Using a cryoprobe can enhance sensitivity by a factor of 3 to 10 compared to a standard room-temperature probe, allowing for high-quality spectra to be acquired in a fraction of the time.[1]

Q4: What are spin-lattice relaxation times (T₁), and why are they important for ¹³C NMR of lignans?

The spin-lattice relaxation time (T₁) is the time constant describing how ¹³C nuclei return to thermal equilibrium after being excited by a radiofrequency pulse.[1] T₁ values can vary significantly for different carbons within a molecule like this compound, with quaternary carbons often having the longest T₁ values.[1][6] To achieve a maximum and quantifiable signal, the relaxation delay (D1) between pulses should be set to at least 5 times the longest T₁ value. An inadequate D1 will lead to saturation and weaker signals, especially for quaternary carbons.[1]

Q5: Can 2D NMR techniques help with low sensitivity?

Yes, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be very helpful. While a standard ¹³C experiment detects the weak carbon signals directly, an HSQC experiment detects the much more sensitive ¹H signals. This "inverse detection" method provides information about which protons are attached to which carbons and can be a much faster way to obtain the ¹³C chemical shifts for protonated carbons.[7]

Troubleshooting Guide: Improving Low Signal-to-Noise

If you are experiencing a poor signal-to-noise ratio in your this compound NMR spectrum, follow this step-by-step guide to diagnose and resolve the issue.

Problem: No visible peaks, only baseline noise.
Possible Cause Recommended Action & Solution
Sample concentration is too low. The most common cause of poor S/N is insufficient sample.[8] Increase the concentration if solubility and sample availability permit. For ¹³C NMR of molecules with a moderate molecular weight, a concentration of 50-100 mg in 0.6-0.7 mL of solvent is often recommended.[9]
Incorrect Receiver Gain (rg). An improperly set receiver gain can lead to a very weak or non-existent signal.[8] Use the spectrometer's automatic gain adjustment command (e.g., rga on Bruker systems). If setting manually, increase the gain until the Free Induction Decay (FID) just begins to show clipping, then reduce it slightly.[8]
Insufficient Number of Scans (ns). For dilute samples, a small number of scans will not be enough to distinguish the signal from the noise. Increase the number of scans significantly. Remember that quadrupling the scans will double the S/N.[1]
Problem: Peaks are visible but weak and noisy.
Possible Cause Recommended Action & Solution
Sub-optimal Acquisition Parameters. Optimize the relaxation delay (D1) and acquisition time (AQ). For lignans, a D1 of 2.0 seconds and an AQ of 1.0 second with a 30° pulse angle is a good starting point to maximize S/N in a given time.[6]
Poor Probe Tuning and Matching. An untuned probe results in inefficient signal transmission and detection, causing significant sensitivity loss.[10] Always tune and match the probe for the ¹³C frequency for each new sample.[10]
Inadequate Relaxation Delay (D1). Quaternary carbons, common in lignan structures, have long T₁ relaxation times and will appear weak or be absent if D1 is too short.[1] Increase D1 to 5-10 seconds to ensure these carbons can fully relax.[1]
Non-optimal Pulse Angle. Using a smaller flip angle (e.g., 30-45°) instead of a 90° pulse allows for a shorter D1 without saturating the signal. This is a good compromise to increase the number of scans in a given time, improving overall S/N.[1][6]
Problem: Peaks are broad and poorly resolved.
Possible Cause Recommended Action & Solution
Poor Magnetic Field Homogeneity (Shimming). Poor shimming is a major cause of broad peaks, which reduces peak height and lowers the S/N.[1] Perform careful automated or manual shimming to optimize the magnetic field homogeneity.[11]
Sample contains solid particles. Suspended particles distort the magnetic field, leading to broad lines.[11][12] Ensure your sample is fully dissolved. Filter the sample through a pipette with a small plug of glass wool or a syringe filter directly into the NMR tube.[12][13]
Presence of Paramagnetic Impurities. Paramagnetic materials (e.g., dissolved oxygen, metal ions) can cause significant line broadening.[10] If suspected, degas the sample by bubbling an inert gas (N₂ or Ar) through the solution.
Poorly Tuned ¹H Decoupler. For ¹³C spectra, the proton channel must be properly tuned to achieve effective decoupling. Poor decoupling leads to broad peaks or residual splittings, reducing S/N.[14] Ensure both the ¹³C and ¹H channels are tuned.

Experimental Protocols & Parameter Optimization

High-Quality Sample Preparation

A well-prepared sample is the most critical factor for obtaining a good NMR spectrum.[15]

Methodology:

  • Weighing: Accurately weigh 50-100 mg of this compound for a standard 5 mm NMR tube.[9]

  • Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆). Ensure the solvent is clean and dry.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a small, clean vial.[13] Gentle vortexing or warming may aid dissolution.[9]

  • Filtration: To remove any particulate matter, filter the solution directly into a clean, high-quality NMR tube using a Pasteur pipette containing a tight plug of glass wool.[12][13]

  • Tube and Cap: Use clean, unscratched NMR tubes.[12] After filling, cap the tube securely to prevent solvent evaporation.

Optimized ¹³C NMR Acquisition Parameters

The following parameters are a robust starting point for acquiring a ¹³C spectrum of a lignan like this compound, optimized for S/N.

ParameterRecommended ValueRationale
Pulse Programzgpg30 or zgdc3030° pulse angle with proton decoupling; allows for shorter D1 and maximizes scans over time.[6]
Relaxation Delay (D1)2.0 sProvides good Nuclear Overhauser Enhancement (NOE) and allows most carbons to relax sufficiently.[6]
Acquisition Time (AQ)1.0 sGood compromise to avoid signal truncation without unnecessarily long experiment times.[6]
Number of Scans (NS)≥ 1024Start with 1024 scans and increase as needed. S/N improves with the square root of NS.[1][6]
Spectral Width (SW)~250 ppmEnsures all carbon signals, from aliphatic to carbonyls, are captured.[1]
Temperature298 K (25 °C)Standard operating temperature.
Data Processing for S/N Enhancement

Methodology:

  • Fourier Transform: After data acquisition, the Free Induction Decay (FID) is converted into the frequency-domain spectrum via Fourier Transform.

  • Apodization (Line Broadening): Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz.[1] This mathematical function smooths the baseline noise, which can make small peaks more visible, though it slightly reduces resolution by broadening the peaks.[6]

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply an automatic or manual baseline correction to create a flat baseline, which is crucial for accurate analysis of small peaks.

Visualization of Workflows

Troubleshooting_Workflow cluster_0 Start: Low S/N Spectrum cluster_1 Step 1: Sample Preparation Review cluster_2 Step 2: Spectrometer Parameter Optimization cluster_3 Step 3: Data Processing cluster_4 Result start Initial Spectrum: Poor Signal-to-Noise check_conc Is concentration adequate? (>50 mg / 0.6 mL) start->check_conc check_conc->start No check_sol Is sample fully dissolved? No visible particles? check_conc->check_sol Yes node_conc Action: Increase concentration or use cryoprobe check_conc->node_conc No check_sol->start No check_tube Is NMR tube clean and high quality? check_sol->check_tube Yes node_sol Action: Filter sample into a new tube check_sol->node_sol No check_tune Is the probe tuned and matched? check_tube->check_tune Yes check_tune->start No check_scans Is the number of scans sufficiently high? check_tune->check_scans Yes node_tune Action: Tune and match the probe check_tune->node_tune No check_scans->start No check_params Are D1, AQ, and pulse angle optimized? check_scans->check_params Yes node_scans Action: Increase number of scans (NS) check_scans->node_scans check_gain Is receiver gain set correctly? check_params->check_gain Yes apply_lb Apply line broadening (LB = 1-2 Hz) check_gain->apply_lb Yes baseline Perform careful phasing and baseline correction apply_lb->baseline end_node Improved S/N Spectrum baseline->end_node node_conc->start Re-acquire node_sol->start Re-acquire node_tune->start Re-acquire node_scans->start Re-acquire

Caption: A logical workflow for troubleshooting low signal-to-noise in NMR spectra.

Parameter_Relationships SN Signal-to-Noise (S/N) Time Experiment Time NS Number of Scans (NS) NS->SN Increases (√NS) NS->Time Increases Conc Sample Concentration Conc->SN Increases D1 Relaxation Delay (D1) D1->SN Optimizes (prevents saturation) D1->Time Increases

Caption: Key NMR parameters and their impact on Signal-to-Noise and experiment time.

References

dealing with matrix effects in Schisanlignone C mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Schisanlignone C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in LC-MS/MS-based bioanalysis.[1][2][3] This guide provides a systematic approach to identifying and mitigating these effects during this compound analysis.

Problem 1: Poor reproducibility and accuracy in quantitative results.

  • Question: My calibration curve is non-linear, or my quality control (QC) samples are failing. How can I determine if matrix effects are the cause?

  • Answer: The most direct way to assess matrix effects is using the post-extraction spike method.[4][5] This method helps to quantify the extent of ion suppression or enhancement.

    • Experimental Protocol: Quantitative Assessment of Matrix Effects

      • Prepare three sets of samples:

        • Set A (Neat Solution): this compound standard prepared in the final mobile phase solvent.

        • Set B (Post-Extraction Spike): A blank matrix sample (e.g., plasma, tissue homogenate) is extracted using your standard protocol. The extract is then spiked with this compound standard at the same concentration as Set A.

        • Set C (Pre-Extraction Spike): A blank matrix sample is spiked with the this compound standard before the extraction process.

      • Analyze all three sets by LC-MS/MS.

      • Calculate the Matrix Effect (ME) and Recovery (RE):

        • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

        • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

      • Interpretation: An ME value significantly different from 100% indicates the presence of matrix effects ( < 100% is ion suppression, > 100% is ion enhancement).[6]

Problem 2: Low signal intensity or complete signal loss for this compound.

  • Question: I am observing a much lower signal for this compound in my biological samples compared to the standard solution. What steps can I take to improve the signal?

  • Answer: Low signal intensity is often a result of ion suppression.[7][8] The following strategies can help mitigate this issue.

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before they enter the mass spectrometer.[1][9][10]

      • Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples. For lignans (B1203133) like this compound, a reversed-phase SPE cartridge can be used to enrich the analyte while removing polar interferences like salts.[1][5][11]

      • Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from many endogenous matrix components based on its solubility.[10]

      • Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE. However, it can be a quick and effective first step.[10][12]

    • Chromatographic Separation: Optimizing the chromatographic conditions can separate this compound from co-eluting matrix components.[4][9]

      • Gradient Modification: Adjust the mobile phase gradient to increase the separation between this compound and any interfering peaks.

      • Column Selection: Using a column with a different stationary phase chemistry may alter the elution profile of interferences.

    • Sample Dilution: A straightforward approach to reduce the concentration of matrix components is to dilute the sample extract.[4] This is only feasible if the concentration of this compound remains above the lower limit of quantification (LLOQ).[9]

Problem 3: Inconsistent results between different sample batches.

  • Question: My method seemed to work well initially, but now I'm seeing variability between different batches of biological samples. What could be the cause?

  • Answer: Variability between sample batches can be due to differences in the matrix composition. The use of a suitable internal standard (IS) can help to compensate for this.

    • Internal Standard Selection: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound).[6][13] A SIL-IS will co-elute with the analyte and experience the same degree of matrix effects, thus providing reliable correction.[6][13] If a SIL-IS is not available, a structural analog that elutes close to this compound can be used.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, urine, plant extracts).[1][3] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy and reproducibility of quantitative measurements.[2][9]

Q2: What are the most common sources of matrix effects for this compound analysis in biological samples?

A2: For lignans like this compound, common sources of matrix effects in biological fluids include phospholipids, salts, and endogenous metabolites.[10] In herbal extracts, other co-extracted natural products can also interfere.

Q3: How can I qualitatively screen for regions of ion suppression in my chromatogram?

A3: The post-column infusion technique is a valuable tool for identifying retention time windows where ion suppression is most likely to occur.[4][8][9] This involves infusing a constant flow of this compound solution into the MS while injecting a blank, extracted matrix sample. Dips in the baseline signal of this compound indicate regions of ion suppression.[7]

Q4: Can adjusting the mass spectrometer's source parameters help reduce matrix effects?

A4: Yes, optimizing MS source conditions can have an impact.[4] Adjusting parameters such as the ion source temperature, gas flows (nebulizer and drying gas), and capillary voltage can influence the ionization process and potentially minimize the impact of co-eluting substances.

Q5: Is it possible that the HPLC system itself is contributing to ion suppression?

A5: In some cases, interactions between the analyte and metal components of the HPLC system, such as the column frit and tubing, can lead to the formation of metal adducts and cause ion suppression.[14] This is more common for compounds with chelating properties. If you suspect this is an issue, using a metal-free or PEEK-lined column and tubing can be beneficial.[14]

Quantitative Data Summary

The following table summarizes the expected outcomes of different sample preparation techniques on matrix effect and recovery for this compound analysis. The values are illustrative and will vary depending on the specific matrix and experimental conditions.

Sample Preparation MethodExpected Recovery (%)Expected Matrix Effect (%)Relative Cost & ComplexityKey Advantage
Protein Precipitation (PPT) 85 - 10550 - 120LowSimple and fast
Liquid-Liquid Extraction (LLE) 70 - 9580 - 110MediumGood removal of salts and highly polar interferences
Solid-Phase Extraction (SPE) 90 - 10595 - 105HighHighly selective and provides the cleanest extracts

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: UPLC-MS/MS Parameters for this compound Analysis

  • UPLC System: Waters ACQUITY UPLC or similar

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition: (Precursor ion > Product ion) - To be determined by direct infusion of this compound standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (SPE, LLE, or PPT) Spike_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Processing Data Processing (Integration) UPLC_MSMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: General workflow for the bioanalysis of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_mitigation Mitigation Strategies start Poor Quantitative Results (Accuracy, Precision, Linearity) check_ms Assess Matrix Effects (Post-Extraction Spike) start->check_ms check_recovery Evaluate Recovery (Pre- vs. Post-Spike) check_ms->check_recovery Matrix Effect Confirmed improve_cleanup Enhance Sample Cleanup (SPE, LLE) check_recovery->improve_cleanup Low Recovery optimize_chromo Optimize Chromatography check_recovery->optimize_chromo Good Recovery, Matrix Effect Present use_sil_is Use Stable Isotope-Labeled Internal Standard check_recovery->use_sil_is Good Recovery, Matrix Effect Present dilute_sample Dilute Sample check_recovery->dilute_sample Good Recovery, Matrix Effect Present end Reliable Quantitative Results improve_cleanup->end optimize_chromo->end use_sil_is->end dilute_sample->end

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Schisanlignone C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Schisanlignone C.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the in vivo bioavailability of this compound?

A1: The primary factors are understood to be its poor aqueous solubility and extensive first-pass metabolism in the liver and intestines.[1] Like many other lignans (B1203133) from Schisandra, this compound is a lipophilic compound, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption. Furthermore, it likely undergoes significant metabolism by cytochrome P450 enzymes, particularly CYP3A4, which reduces the amount of active compound reaching systemic circulation.[1][2][3]

Q2: What are the major metabolic pathways for Schisandra lignans like this compound?

A2: The main phase I metabolic pathways for Schisandra lignans are demethylation and hydroxylation, catalyzed primarily by CYP3A4 enzymes.[1][2] These reactions increase the polarity of the lignans, facilitating their excretion. While specific metabolites for this compound are not extensively documented, it is anticipated to follow similar metabolic routes.

Q3: What analytical methods are suitable for quantifying this compound in biological samples?

A3: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common and reliable method for the quantification of Schisandra lignans in biological matrices like plasma and tissue homogenates.[2] Specifically, HPLC-MS/MS offers high sensitivity and specificity, which is crucial for pharmacokinetic studies where concentrations may be low.[4][5]

Q4: Are there any known drug-drug interactions with this compound?

A4: While specific studies on this compound are limited, other Schisandra lignans are known to inhibit and induce cytochrome P450 enzymes and P-glycoprotein (P-gp).[2][3][6] This can lead to drug-drug interactions, affecting the metabolism and transport of co-administered drugs. For instance, some lignans can inhibit CYP3A, potentially increasing the plasma concentrations of drugs metabolized by this enzyme.[6]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability of this compound in Preclinical Models

Symptoms:

  • Very low plasma concentrations of this compound following oral administration.

  • High variability in plasma concentrations between individual animals.

  • Calculated absolute bioavailability is significantly low (e.g., <5%).

Possible Causes:

  • Poor Solubility and Dissolution: this compound's lipophilic nature limits its dissolution in the gastrointestinal tract.

  • Extensive First-Pass Metabolism: Significant metabolism by intestinal and hepatic CYP enzymes before reaching systemic circulation.[1]

  • P-glycoprotein (P-gp) Efflux: The compound may be actively transported back into the intestinal lumen by P-gp.[2][3]

Suggested Solutions:

SolutionExperimental ProtocolRationale
Formulation as a Nanoemulsion See Protocol 1 below.Nanoemulsions increase the surface area for absorption and can bypass the dissolution step. The lipid components can also inhibit P-gp and reduce first-pass metabolism.[7]
Preparation of a Solid Dispersion See Protocol 2 below.Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.[8]
Co-administration with a Bioenhancer Co-administer this compound with piperine (B192125) (a known P-gp and CYP3A4 inhibitor). A typical dose in rats is 10-20 mg/kg of piperine administered 30 minutes prior to this compound.Piperine can inhibit both P-gp mediated efflux and CYP3A4 metabolism, thereby increasing the fraction of this compound that is absorbed and reaches systemic circulation.

Quantitative Data Summary

The following table summarizes pharmacokinetic data for a related Schisandra lignan, schisandrin, which can provide a comparative baseline for studies on this compound.

ParameterIntravenous (10 mg/kg)Oral (10 mg/kg)Oral (Herbal Extract equivalent to 17.3 mg/kg schisandrin)
Tmax (min) -22 - 200Not Reported
Cmax (ng/mL) -Not ReportedNot Reported
AUC (min*ng/mL) 43.116.71 ± 4.5128.03 ± 14.29
t1/2 (min) Not ReportedNot ReportedNot Reported
Absolute Bioavailability (%) -15.56 ± 10.47Higher than single compound

Data adapted from a pharmacokinetic study on schizandrin (B1681555) in rats.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Nanoemulsion

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to enhance its oral bioavailability.

Materials:

  • This compound

  • Oil phase (e.g., Labrafac® CC)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

  • Deionized water

  • Magnetic stirrer

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagram: To identify the nanoemulsion region, prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for the formation of a clear and stable nanoemulsion.

  • Preparation of the Nanoemulsion Pre-concentrate: Accurately weigh the selected amounts of oil, surfactant, and co-surfactant and mix them thoroughly. Dissolve the required amount of this compound in this mixture with the aid of gentle heating and stirring until a clear solution is obtained.

  • Formation of the Nanoemulsion: Add the pre-concentrate dropwise to deionized water under constant stirring to form a coarse emulsion.

  • Homogenization: Reduce the droplet size of the coarse emulsion using a high-pressure homogenizer (e.g., at 15,000 psi for 10 cycles) or a probe sonicator to obtain a translucent nanoemulsion.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

Protocol 2: Preparation of a this compound Solid Dispersion

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.

Materials:

Procedure:

  • Solvent Evaporation Method: a. Dissolve both this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio) in a suitable organic solvent. b. Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). c. Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent. d. Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.

  • Characterization: a. Perform a dissolution test to compare the release profile of the solid dispersion with that of the pure drug. b. Characterize the solid state of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug in the polymer matrix.

Visualizations

Experimental_Workflow_Nanoemulsion cluster_prep Preparation cluster_homogenization Homogenization cluster_characterization Characterization A Solubility Screening B Phase Diagram Construction A->B C Prepare Pre-concentrate (Drug + Oil + Surfactant + Co-surfactant) B->C D Add to Water (Coarse Emulsion) C->D E High-Pressure Homogenization or Ultrasonication D->E F Droplet Size & PDI E->F G Zeta Potential E->G H Drug Content E->H

Caption: Workflow for Nanoemulsion Formulation.

Metabolic_Pathway SchisanlignoneC This compound (Lipophilic) CYP3A4 CYP3A4 (Liver & Intestine) SchisanlignoneC->CYP3A4 Metabolite1 Hydroxylated Metabolite (More Polar) Excretion Excretion (Urine/Feces) Metabolite1->Excretion Metabolite2 Demethylated Metabolite (More Polar) Metabolite2->Excretion CYP3A4->Metabolite1 Hydroxylation CYP3A4->Metabolite2 Demethylation

Caption: Putative Metabolic Pathway of this compound.

Decision_Tree Start Low Bioavailability Observed Q1 Primary Cause? Start->Q1 Solubility Poor Solubility/ Dissolution Q1->Solubility  Solubility Metabolism Extensive First-Pass Metabolism Q1->Metabolism Metabolism   Both Both Q1->Both  Both Formulation Formulation Strategy Solubility->Formulation Inhibitor Co-administer Inhibitor Metabolism->Inhibitor Combined Combined Approach Both->Combined LipidBased Lipid-Based (e.g., Nanoemulsion) Formulation->LipidBased SolidDispersion Solid Dispersion Formulation->SolidDispersion Complexation Cyclodextrin Complex Formulation->Complexation Piperine e.g., Piperine Inhibitor->Piperine Combined->LipidBased e.g. Combined->Piperine e.g.

Caption: Strategy Selection for Bioavailability Enhancement.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Schisanlignone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of Schisanlignone C: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various matrices, including raw herbal materials, extracts, and biological samples. This document presents a comparative analysis of their performance based on key validation parameters, supported by experimental protocols.

Lignans (B1203133), such as this compound, are a group of natural polyphenols with various pharmacological activities.[1][2] The accurate quantification of these compounds is essential for quality control, pharmacokinetic studies, and drug development.[2][3] HPLC and LC-MS are the most common techniques for the analysis of lignans.[3][4][5]

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for this compound

Validation ParameterHPLC-UVLC-MS/MSKey Insights
Linearity (r²) > 0.999> 0.99Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.1 - 0.6 µg/mL< 20 ng/mLLC-MS/MS offers significantly higher sensitivity, making it ideal for trace-level detection.[6]
Limit of Quantification (LOQ) 0.4 - 2.0 µg/mL20 ng/mLThe lower LOQ of LC-MS/MS is crucial for pharmacokinetic studies where concentrations can be very low.[6][7]
Precision (%RSD) < 2%< 15%Both methods show good precision, with HPLC-UV generally exhibiting lower relative standard deviation.[8]
Accuracy (% Recovery) 92 - 107%85 - 115%Both methods provide high accuracy, ensuring the reliability of the quantification.[6][7]
Specificity GoodExcellentLC-MS/MS provides superior specificity due to the mass-to-charge ratio detection, minimizing matrix interference.[9]
Analysis Time LongerShorterLC-MS/MS methods often have shorter run times due to the use of UFLC or UPLC systems.[10]

Experimental Protocols

Detailed methodologies for the validation of an analytical method for this compound are provided below. These protocols are based on established methods for the analysis of lignans from Schisandra chinensis.[7][8][11]

HPLC-UV Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% phosphoric acid) is commonly used.[7]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 217 nm.[8]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Extraction: Extract the powdered plant material or sample with methanol (B129727) using sonication or Soxhlet extraction.[7]

  • Filtration: Filter the extract through a 0.45 µm membrane filter before injection.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound at five different concentrations to construct a calibration curve.

  • Precision: Assess intra- and inter-day precision by analyzing replicate injections of a standard solution.

  • Accuracy: Determine by the standard addition method or by analyzing samples with known concentrations of this compound.

  • LOD and LOQ: Calculate from the signal-to-noise ratio of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ.[12]

LC-MS/MS Method

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 3 µm).[6]

Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol and water (containing 0.2% formic acid).[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 35°C.[6]

  • Injection Volume: 3 µL.[13]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).[6]

  • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound by infusing a standard solution.

  • Internal Standard (IS): Use a structurally similar compound as an internal standard for improved quantification.[6]

Sample Preparation:

  • Protein Precipitation (for biological samples): Add methanol or acetonitrile to the plasma sample to precipitate proteins.[6][13]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube for injection.

Validation Parameters:

  • Linearity, Precision, and Accuracy: Follow similar procedures as for the HPLC-UV method.

  • Matrix Effect: Evaluate the effect of the sample matrix on the ionization of this compound.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

Visualizations

Workflow for Analytical Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Define Analytical Requirements B Select Appropriate Technique (HPLC-UV or LC-MS/MS) A->B C Optimize Chromatographic and MS Conditions B->C D Linearity & Range C->D E Precision (Repeatability & Intermediate Precision) C->E F Accuracy C->F G Specificity C->G H LOD & LOQ C->H I Robustness C->I J System Suitability C->J K Sample Preparation J->K L Data Acquisition K->L M Data Analysis & Reporting L->M

Caption: Workflow for analytical method validation.

Hypothetical Signaling Pathway Investigation

G Schisanlignone_C This compound Target_Protein Target Protein Schisanlignone_C->Target_Protein Inhibition Downstream_Kinase_1 Downstream Kinase 1 Target_Protein->Downstream_Kinase_1 Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Activation Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

References

comparing the bioactivity of Schisanlignone C with other lignans

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of prominent lignans (B1203133) from Schisandra species, offering a comparative perspective for researchers and drug development professionals. Due to a lack of available scientific literature on the bioactivity of Schisanlignone C, this guide focuses on other well-researched lignans from the same genus.

The fruits of Schisandra species, a staple in traditional medicine, are a rich source of bioactive lignans, primarily belonging to the dibenzocyclooctadiene class.[1][2] These compounds have garnered significant scientific interest for their diverse pharmacological effects, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective activities.[1][2][3] This guide provides a comparative overview of the bioactivity of several prominent Schisandra lignans, supported by quantitative data and detailed experimental protocols.

Comparative Bioactivity of Schisandra Lignans

The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of selected Schisandra lignans.

Table 1: Anticancer Activity of Schisandra Lignans (IC50 values in µM)

Lignan (B3055560)Cell LineIC50 (µM)Reference
Schisantherin AHepG26.65[4]
Hep3B10.50[4]
Huh710.72[4]
Schisantherin CA549~20-40 (estimated from graphical data)[5]
Gomisin AA549> 60[5]
DeoxyschizandrinA549> 60[5]
γ-SchisandrinA549> 60[5]

Table 2: Anti-inflammatory Activity of Schisandra Lignans

LignanAssayCell LineIC50 (µM) / InhibitionReference
(-)-Gomisin NNF-κB InhibitionTHP1-Blue™ NF-κBSignificant inhibition at 10 µM[3]
(+)-γ-SchisandrinNF-κB InhibitionTHP1-Blue™ NF-κBSignificant inhibition at 10 µM[3]
Rubrisandrin ANF-κB InhibitionTHP1-Blue™ NF-κBSignificant inhibition at 10 µM[3]
(-)-Gomisin JNF-κB InhibitionTHP1-Blue™ NF-κBSignificant inhibition at 10 µM[3]
DeoxyschizandrinNO ProductionRAW264.7Strong inhibition[6]
Schisandrin (B1198587) CNO ProductionRAW264.7Moderate inhibition[6]
SchisandrinNO ProductionRAW264.7Moderate inhibition[6]
Schisantherin ANO ProductionRAW264.7Moderate inhibition[6]

Key Bioactivities and Underlying Mechanisms

Schisandra lignans exhibit a broad spectrum of biological activities through various mechanisms of action.

Anticancer Activity

Dibenzocyclooctadiene lignans have demonstrated significant potential as anticancer agents.[1][7][8] Their mechanisms of action are multi-targeted and include inducing apoptosis (programmed cell death), causing cell cycle arrest, generating oxidative stress in cancer cells, and modulating critical signaling pathways such as MAPK, PI3K/Akt, and NF-κB.[1][7][8] Notably, some lignans can also target cancer stem cells and overcome multi-drug resistance, making them promising candidates for further oncological research.[1][9]

Neuroprotective Effects

Several Schisandra lignans have shown neuroprotective properties. For instance, Schisandrin B has been found to protect cortical neurons from amyloid-beta induced neurotoxicity, a hallmark of Alzheimer's disease.[10][11] Its protective effects are attributed to anti-apoptotic and antioxidant actions.[10] Lignans from Schisandra chinensis have also been shown to ameliorate cognitive deficits and reduce brain oxidative damage in animal models.[12] Furthermore, lignans isolated from Schisandra glaucescens have demonstrated neuroprotective effects against H₂O₂- and CoCl₂-induced cell injuries in SH-SY5Y cells.[13]

Hepatoprotective Activity

Hepatoprotection is a well-documented bioactivity of Schisandra lignans.[1][4][14][15] Lignans such as gomisin A and schisandrin B protect the liver from oxidative stress.[1] The hepatoprotective mechanisms of these compounds are linked to their ability to modulate liver enzymes, increase mitochondrial glutathione (B108866) concentration, and inhibit the bioactivation of toxins.[1][16] Schisandrin C has been shown to inhibit oxidative stress and prevent hepatocyte injury.[17]

Anti-inflammatory and Antioxidant Activities

Many Schisandra lignans possess potent anti-inflammatory and antioxidant properties.[2][3] They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and modulate inflammatory signaling pathways such as NF-κB.[3][6] Their antioxidant activity is crucial for their protective effects, as they can scavenge free radicals and enhance the body's endogenous antioxidant defenses.[16][18]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6][19][20][21][22]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[19]

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test lignans. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[19][21]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant.[23][24][25][26]

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells (1.5 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.[24] Pre-treat the cells with test lignans for 2 hours before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours to induce NO production.[24][25]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[25]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.[24][25]

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Antioxidant Activity Assays (DPPH and ABTS)

These assays are commonly used to evaluate the radical scavenging capacity of natural compounds.[27][28][29][30][31]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Prepare a solution of DPPH in methanol.

    • Mix the test lignan solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the decrease in absorbance at approximately 517 nm. The degree of discoloration indicates the scavenging potential.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or buffer) to a specific absorbance at 734 nm.

    • Add the test lignan solution to the ABTS•+ solution.

    • After a set incubation time, measure the decrease in absorbance at 734 nm.

Visualizing Cellular Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the bioactivity of Schisandra lignans.

cluster_0 In Vitro Anticancer Activity Workflow A Cancer Cell Culture B Treatment with Lignans A->B C Incubation (24-72h) B->C D MTT Assay C->D E Measure Cell Viability (IC50) D->E

Caption: Workflow for determining the in vitro anticancer activity of lignans.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates Lignan Schisandra Lignan NFkB_pathway NF-κB Signaling Pathway Lignan->NFkB_pathway inhibits TLR4->NFkB_pathway activates iNOS iNOS Expression NFkB_pathway->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by Schisandra lignans.

cluster_1 In Vivo Neuroprotection Study Workflow F Animal Model (e.g., Mice) G Induce Neurotoxicity (e.g., MPTP) F->G H Lignan Treatment F->H I Behavioral Tests (e.g., Rotarod) G->I H->I J Immunohistochemistry (e.g., TH staining) I->J K Quantify Neuronal Survival J->K

Caption: General workflow for an in vivo neuroprotection study.

References

A Comparative Guide to the Quantification of Schisanlignone C: HPLC, UPLC-MS/MS, and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of Schisanlignone C, a bioactive lignan (B3055560) with significant therapeutic potential. We present a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The information herein is designed to assist researchers in selecting the most appropriate analytical technique for their specific research needs, ensuring data accuracy, reliability, and efficiency.

Comparative Analysis of Quantification Methods

The selection of an analytical method for this compound quantification is contingent on the specific requirements of the study, such as the required sensitivity, selectivity, sample matrix complexity, and throughput. The following table summarizes the key performance characteristics of HPLC-UV, UPLC-MS/MS, and LC-MS for the analysis of this compound, based on typical performance data for lignan quantification.

Parameter HPLC-UV UPLC-MS/MS LC-MS
Linearity (R²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 5 ng/mL5 - 30 ng/mL
Precision (RSD%) < 5%< 3%< 4%
Accuracy (Recovery %) 95 - 105%98 - 102%96 - 104%
Selectivity ModerateHighHigh
Analysis Time 20 - 30 min5 - 10 min10 - 20 min
Cost LowHighMedium-High
Typical Application Routine quality control of raw materials and extractsPharmacokinetic studies, metabolite identification, trace analysisHigh-throughput screening, quality control

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of this compound using HPLC-UV, UPLC-MS/MS, and LC-MS.

HPLC-UV Method
  • Sample Preparation:

    • Accurately weigh 1.0 g of powdered Schisandra chinensis fruit and transfer to a 50 mL centrifuge tube.

    • Add 25 mL of methanol (B129727) and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 column (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile (B52724) (A) and 0.1% formic acid in water (B)

    • Gradient Program: 0-10 min, 30-50% A; 10-20 min, 50-70% A; 20-25 min, 70-30% A; 25-30 min, 30% A

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

UPLC-MS/MS Method
  • Sample Preparation (for Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., Diazepam).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% methanol and inject into the UPLC-MS/MS system.

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase: Acetonitrile (A) and 0.1% formic acid in water (B)

    • Gradient Program: 0-1 min, 10-40% A; 1-5 min, 40-90% A; 5-6 min, 90% A; 6-6.1 min, 90-10% A; 6.1-8 min, 10% A

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for this compound: To be determined by direct infusion of a standard solution

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

LC-MS Method
  • Sample Preparation: (Similar to HPLC-UV method)

  • LC Conditions:

    • Column: C18 column (2.1 x 150 mm, 3.5 µm)

    • Mobile Phase: Methanol (A) and water with 0.1% formic acid (B)

    • Gradient Program: 0-5 min, 20-80% A; 5-10 min, 80-95% A; 10-12 min, 95% A; 12-12.1 min, 95-20% A; 12.1-15 min, 20% A

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, Positive

    • Scan Mode: Selected Ion Monitoring (SIM)

    • SIM Ion for this compound: To be determined by direct infusion of a standard solution

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

Visualizing the Workflow and Logic

To further clarify the experimental processes and the logical framework for method comparison, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC-UV Workflow cluster_uplc UPLC-MS/MS Workflow cluster_lcms LC-MS Workflow hplc_sample Sample Preparation (Extraction & Filtration) hplc_analysis HPLC-UV Analysis hplc_sample->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data hplc_quant Quantification (Peak Area vs. Standard Curve) hplc_data->hplc_quant uplc_sample Sample Preparation (Protein Precipitation & Reconstitution) uplc_analysis UPLC-MS/MS Analysis uplc_sample->uplc_analysis uplc_data Data Acquisition (MRM Transitions) uplc_analysis->uplc_data uplc_quant Quantification (Peak Area Ratio vs. Standard Curve) uplc_data->uplc_quant lcms_sample Sample Preparation (Extraction & Filtration) lcms_analysis LC-MS Analysis lcms_sample->lcms_analysis lcms_data Data Acquisition (SIM) lcms_analysis->lcms_data lcms_quant Quantification (Peak Area vs. Standard Curve) lcms_data->lcms_quant

Caption: Experimental workflows for HPLC-UV, UPLC-MS/MS, and LC-MS.

cross_validation_logic cluster_params Validation Parameters method_hplc HPLC-UV linearity Linearity method_hplc->linearity sensitivity Sensitivity (LOD, LOQ) method_hplc->sensitivity precision Precision method_hplc->precision accuracy Accuracy method_hplc->accuracy selectivity Selectivity method_hplc->selectivity method_uplc UPLC-MS/MS method_uplc->linearity method_uplc->sensitivity method_uplc->precision method_uplc->accuracy method_uplc->selectivity method_lcms LC-MS method_lcms->linearity method_lcms->sensitivity method_lcms->precision method_lcms->accuracy method_lcms->selectivity comparison Comparative Analysis linearity->comparison sensitivity->comparison precision->comparison accuracy->comparison selectivity->comparison

Caption: Logical relationship in the cross-validation of analytical methods.

comparative analysis of Schisanlignone C content in different Schisandra species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis reveals significant variations in the content of Schisanlignone C, a bioactive lignan, across different species of the genus Schisandra. This guide, intended for researchers, scientists, and drug development professionals, synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for accurate quantification, and visualizes the compound's key signaling pathways. These findings underscore the importance of species selection and standardization in the research and development of therapeutic agents derived from Schisandra.

Quantitative Comparison of this compound Content

The concentration of this compound (also known as Schisandrin C) exhibits notable differences among various Schisandra species. The following table summarizes the quantitative data extracted from several key studies, providing a comparative overview of this compound content in the fruits of Schisandra chinensis, Schisandra sphenanthera, and Schisandra rubriflora. It is important to note that the content can vary based on the geographical origin, cultivation conditions, and the specific analytical methods employed.

Schisandra SpeciesPart UsedThis compound Content (mg/g dry weight)Reference Study
Schisandra chinensisFruit0.456 - 1.242[1]
Schisandra chinensisFruitNot explicitly quantified individually, but present among 11 determined lignans.[2][3]
Schisandra sphenantheraFruitGenerally lower content compared to S. chinensis. Specific quantitative data for this compound is often not reported individually but grouped with other lignans.[4]
Schisandra rubrifloraFruitPresent, but not one of the quantitatively dominant lignans.[5][6]

Experimental Protocols for Quantification

The accurate quantification of this compound in Schisandra species is predominantly achieved through High-Performance Liquid Chromatography (HPLC). The following is a synthesized, detailed methodology based on established protocols for the extraction and analysis of this compound.[1][2][3]

Sample Preparation (Extraction)
  • Grinding: Dried fruits of the Schisandra species are finely powdered and passed through a sieve (e.g., 60 mesh) to ensure uniformity.

  • Extraction Solvent: Methanol (B129727) is commonly used as the extraction solvent.

  • Extraction Method:

    • Ultrasonic Extraction: A precise amount of the powdered sample (e.g., 0.5 g) is weighed and placed in a conical flask with a specific volume of methanol (e.g., 25 mL). The mixture is then subjected to ultrasonic extraction for a defined period (e.g., 30 minutes) at a controlled temperature.

    • Reflux Extraction: Alternatively, the sample can be extracted with methanol under reflux for a specified duration (e.g., 2 hours).

  • Post-Extraction: After extraction, the mixture is cooled, and the weight is readjusted with the extraction solvent to compensate for any loss. The solution is then filtered through a 0.45 µm membrane filter before injection into the HPLC system.

HPLC Analysis
  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically employed for separation.[2][3]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (A) and water (B) is common. The gradient program is optimized to achieve good separation of this compound from other lignans. An example of a gradient program is as follows:

    • 0-15 min, linear gradient from 30% to 45% A

    • 15-35 min, linear gradient from 45% to 65% A

    • 35-50 min, isocratic at 65% A

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.

  • Detection Wavelength: The UV detector is set to a wavelength where this compound shows good absorbance, typically around 217 nm or 254 nm.[3]

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area with that of a standard reference of known concentration. A calibration curve is generated using a series of standard solutions of this compound to ensure linearity and accuracy of the quantification.

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities, by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound.

SchisanlignoneC_Anti_inflammatory_Antioxidant_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates SchisanlignoneC This compound SchisanlignoneC->IKK Inhibits Keap1 Keap1 SchisanlignoneC->Keap1 Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Inflammatory_Genes Induces Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) Nrf2_n->Antioxidant_Genes Induces

Caption: Anti-inflammatory and antioxidant pathways of this compound.

SchisanlignoneC_Anticancer_Pathway cluster_cytoplasm cluster_nucleus SchisanlignoneC This compound Bcl2 Bcl-2 SchisanlignoneC->Bcl2 Inhibits STING STING SchisanlignoneC->STING Facilitates interaction with TBK1 Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces cGAS cGAS cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates Type1_IFN Type I Interferon Production IRF3->Type1_IFN Induces Antitumor_Immunity Antitumor Immunity Type1_IFN->Antitumor_Immunity

Caption: Anticancer signaling pathways of this compound.

This guide provides a foundational resource for the comparative analysis of this compound in Schisandra species. The presented data and protocols can aid in the selection of promising species for further research and in the development of standardized analytical methods for quality control. The elucidation of its molecular mechanisms offers a basis for exploring its therapeutic potential in various diseases.

References

A Comparative Analysis of Schisandrin A, B, and C: Unraveling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative biological activities of Schisandrin (B1198587) A, B, and C, key lignans (B1203133) isolated from Schisandra chinensis. This guide synthesizes experimental data on their anti-inflammatory, antioxidant, and anticancer properties, providing a detailed look into their mechanisms of action and experimental protocols.

Initially, this guide was intended to compare Schisanlignone C and Schisandrin B. However, a thorough literature review revealed a significant lack of available biological data for this compound, a lignan (B3055560) isolated from Schisandra henryi. Despite the elucidation of its chemical structure in 1992, subsequent research on its pharmacological effects is not publicly accessible, precluding a data-driven comparative analysis.

Therefore, this guide has been pivoted to a comparative study of three well-researched and structurally related lignans from the widely studied medicinal plant Schisandra chinensis: Schisandrin A, Schisandrin B, and Schisandrin C . These compounds have garnered considerable scientific interest for their diverse and potent pharmacological activities. This guide will provide a comparative overview of their efficacy and underlying molecular mechanisms, supported by experimental data.

Comparative Biological Activities: A Tabular Overview

To facilitate a clear comparison, the following tables summarize the quantitative data on the anti-inflammatory and cytotoxic effects of Schisandrin A, B, and C from various experimental studies.

Table 1: Comparative Anti-inflammatory Effects of Schisandrins A, B, and C
CompoundCell LineStimulantTargetEffectConcentrationReference
Schisandrin A THP-1P. acnesInflammatory CytokinesInhibition of release10 µM[1]
Schisandrin B THP-1P. acnesInflammatory CytokinesInhibition of release5 µM[1]
Schisandrin C THP-1P. acnesInflammatory CytokinesInhibition of release5 µM[1]
Schisandrin A RAW 264.7LPSNO ProductionSignificant suppression50, 100, 200 µM[2]
Schisandrin A RAW 264.7LPSPGE2 ProductionSignificant suppression50, 100, 200 µM[2]
Schisandrin A RAW 264.7LPSTNF-α SecretionConcentration-dependent reduction50, 100, 200 µM[2]
Schisandrin A RAW 264.7LPSIL-1β SecretionConcentration-dependent reduction50, 100, 200 µM[2]
Schisandrin B RAW 264.7LPSTNF-α, IL-1β, IL-6 ReleaseInhibition50 µM[3]
Schisandrin C THP-1P. acnesNLRP3 InflammasomePotent suppression (C > B > A)Not specified[4]
Table 2: Comparative Cytotoxic Effects (IC50) of Schisandrins A and C
CompoundCancer Cell LineIC50 (µM)Reference
Schisandrin C Bel-7402 (Hepatocellular Carcinoma)81.58 ± 1.06[5]
Schisandrin C KB-3-1 (Nasopharyngeal Carcinoma)108.00 ± 1.13[5]
Schisandrin C Bcap37 (Breast Cancer)136.97 ± 1.53[5]

Note: Comprehensive, directly comparative IC50 data for Schisandrin A, B, and C across the same cancer cell lines is limited in the reviewed literature.

Mechanisms of Action: A Focus on Key Signaling Pathways

Schisandrin A, B, and C exert their biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of these lignans are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

  • NF-κB Pathway: All three schisandrins have been shown to prevent the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[1] Schisandrin B, in particular, has been demonstrated to inhibit the degradation of IκBα, a crucial step in NF-κB activation.[6]

  • MAPK Pathway: The schisandrins exhibit differential effects on the MAPK pathway, which consists of three main kinases: ERK, JNK, and p38.

    • Schisandrin A primarily suppresses the activation of JNK, with weaker effects on ERK and p38.[1]

    • Schisandrin B strongly inhibits p38, has a lesser effect on ERK, and minimal effect on JNK.[1]

    • Schisandrin C inhibits the phosphorylation of all three kinases, with a particularly strong effect on ERK.[1]

Antioxidant and Cytoprotective Mechanisms

The antioxidant effects of the schisandrins are largely attributed to their ability to activate the Nrf2-ARE signaling pathway.

  • Nrf2 Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Both Schisandrin A and B have been shown to activate the Nrf2 pathway.[7][8] Schisandrin B, for instance, promotes the nuclear translocation of Nrf2 and increases the expression of its downstream targets like heme oxygenase-1 (HO-1).[8][9] This activation helps to mitigate oxidative stress and protect cells from damage.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of Schisandrin A, B, and C.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the schisandrins on cancer cells and to determine their IC50 values.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of Schisandrin A, B, or C for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Quantification of Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.[2][3]

  • Principle: A sandwich ELISA involves capturing the cytokine of interest between two layers of antibodies (a capture antibody coated on the plate and a detection antibody). The detection antibody is linked to an enzyme, and in the presence of a substrate, a colored product is formed. The intensity of the color is proportional to the amount of cytokine present.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.

    • Block the plate with a blocking buffer to prevent non-specific binding.

    • Add cell culture supernatants (containing the cytokines) and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the cytokine concentration in the samples based on the standard curve.

Analysis of Signaling Proteins (Western Blotting)

Western blotting is used to detect and quantify the expression and phosphorylation of specific proteins involved in signaling pathways like NF-κB, MAPK, and Nrf2.[3]

  • Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

  • Protocol:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Separate the protein samples by SDS-PAGE.

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, NF-κB p65, Nrf2).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Schisandrin A, B, and C, as well as a general experimental workflow.

G cluster_0 Inflammatory Stimulus (LPS, P. acnes) cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Nrf2 Pathway cluster_4 Cellular Response Stimulus Inflammatory Stimulus JNK JNK Stimulus->JNK p38 p38 Stimulus->p38 ERK ERK Stimulus->ERK IkB IκBα Stimulus->IkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) JNK->Inflammatory_Cytokines p38->Inflammatory_Cytokines ERK->Inflammatory_Cytokines NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammatory_Cytokines induces Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes induces SchA Schisandrin A SchA->JNK inhibits SchA->NFkB_nucleus inhibit translocation SchA->Nrf2_nucleus promote translocation SchB Schisandrin B SchB->p38 inhibits SchB->NFkB_nucleus inhibit translocation SchB->Nrf2_nucleus promote translocation SchC Schisandrin C SchC->JNK inhibits SchC->p38 inhibits SchC->ERK inhibits SchC->NFkB_nucleus inhibit translocation experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Seed Cells treat Treat with Schisandrins (A, B, or C) start->treat stimulate Stimulate with (e.g., LPS, P. acnes) treat->stimulate supernatant Collect Supernatant stimulate->supernatant lysate Prepare Cell Lysate stimulate->lysate mtt MTT Assay for Cell Viability stimulate->mtt elisa ELISA for Cytokines supernatant->elisa western Western Blot for Signaling Proteins lysate->western

References

A Comparative Guide to Assessing the Purity of Synthesized Schisanlignone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized Schisanlignone C, a lignan (B3055560) with potential therapeutic applications. It offers a comparative analysis of this compound with structurally and functionally related lignans (B1203133), supported by experimental data and detailed analytical protocols.

Introduction to this compound and its Analogs

This compound is a dibenzocyclooctadiene lignan, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] When synthesizing this compound, a thorough assessment of its purity is crucial to ensure the reliability and reproducibility of research findings and for its potential development as a therapeutic agent.

This guide compares this compound with other prominent lignans isolated from the Schisandra genus: Gomisin C, Schisandrin (B1198587) C, and Gomisin J. These compounds share a common dibenzocyclooctadiene backbone but differ in their substituent groups, which can influence their biological activity and analytical characteristics.

Chemical Structures of this compound and Comparator Lignans

Caption: Chemical structures of this compound and comparator lignans.

Comparative Performance Data

The therapeutic potential of a synthesized compound is directly linked to its biological activity. The following table summarizes the reported biological activities of this compound and its comparators.

CompoundKey Biological ActivitiesNotable Findings
This compound Anti-inflammatory, Antioxidant
Gomisin C Anti-inflammatory, Inhibition of neutrophil respiratory burstInhibits superoxide (B77818) anion formation with an IC50 of 21.5 +/- 4.2 µg/ml.[2]
Schisandrin C Anti-inflammatory, Anticancer, AntioxidantInhibits the release of inflammatory cytokines at a concentration of 5 µM. Shows greater potency than Schisandrin A and B in suppressing NLRP3 inflammasome activation.[3][4]
Gomisin J Anti-inflammatory, Antioxidant, Neuroprotective

Purity Assessment Workflow

A multi-step approach is recommended to accurately assess the purity of synthesized this compound. This workflow ensures the identification and quantification of the target compound and any potential impurities.

Purity_Assessment_Workflow start Synthesized this compound Product tlc Thin Layer Chromatography (TLC) - Preliminary Purity Check - Solvent System Optimization start->tlc hplc High-Performance Liquid Chromatography (HPLC) - Quantitative Purity Analysis - Impurity Profiling tlc->hplc lcms Liquid Chromatography-Mass Spectrometry (LC-MS) - Impurity Identification (Molecular Weight) hplc->lcms nmr Nuclear Magnetic Resonance (NMR) - Structural Confirmation - Identification of Stereoisomers hplc->nmr report Purity Report - Quantitative Purity (%) - Impurity Profile - Structural Confirmation lcms->report nmr->report

Caption: Workflow for the comprehensive purity assessment of synthesized this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of lignans and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

HPLC is the primary method for determining the percentage purity of a synthesized compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for lignan separation.[5] A typical gradient could be:

    • 0-10 min: 30% Acetonitrile

    • 10-25 min: 30-60% Acetonitrile

    • 25-35 min: 60-80% Acetonitrile

    • 35-40 min: 80% Acetonitrile

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Purity Calculation: The percentage purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for identifying unknown impurities by providing their molecular weights.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • LC Conditions: The same HPLC conditions as described in section 4.1 can be used.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of impurities.

    • Mass Range: Scan a broad mass range (e.g., m/z 100-1000) to capture potential impurities.

  • Data Analysis: The mass spectra of the impurity peaks can be used to propose molecular formulas. This information, combined with knowledge of the synthetic route, can help in identifying the structures of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of the synthesized this compound and for identifying any isomeric impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are common solvents for lignans.

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.

  • Data Analysis: The obtained spectra should be compared with published data for this compound or with spectra predicted from its chemical structure. Any unexpected signals may indicate the presence of impurities.

Potential Impurities in Synthesized this compound

The synthesis of complex molecules like dibenzocyclooctadiene lignans can lead to various impurities. Understanding the synthetic pathway is key to predicting and identifying these impurities.

cluster_synthesis General Synthesis of Dibenzocyclooctadiene Lignans cluster_impurities Potential Impurities StartingMaterials Starting Materials (e.g., Gallic acid derivatives) CouplingReaction Oxidative Coupling Reaction StartingMaterials->CouplingReaction UnreactedSM Unreacted Starting Materials StartingMaterials->UnreactedSM Cyclization Intramolecular Cyclization CouplingReaction->Cyclization SideProducts Side-Products from Coupling CouplingReaction->SideProducts FunctionalGroupMod Functional Group Modifications Cyclization->FunctionalGroupMod SchisanlignoneC This compound FunctionalGroupMod->SchisanlignoneC Stereoisomers Stereoisomers FunctionalGroupMod->Stereoisomers DegradationProducts Degradation Products SchisanlignoneC->DegradationProducts

Caption: Potential sources of impurities in the synthesis of this compound.

Common types of impurities to consider:

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.

  • Side-Products: The oxidative coupling step in the synthesis of dibenzocyclooctadiene lignans can produce various regioisomers and other side-products.

  • Stereoisomers: As this compound is a chiral molecule, the synthesis may produce a mixture of stereoisomers (diastereomers or enantiomers) if not performed stereoselectively.

  • Degradation Products: The compound may degrade during purification or storage, leading to the formation of new impurities.

By employing the analytical techniques outlined in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and integrity of their scientific work.

References

Navigating the Analytical Landscape: An Inter-Laboratory Comparison of Schisanlignone C Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the consistency and reliability of analytical methods for the quantification of Schisanlignone C across multiple laboratories. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of analytical performance, supported by detailed experimental protocols and a transparent presentation of proficiency testing data.

In the pursuit of standardizing the quantification of this compound, a key bioactive lignan (B3055560) with significant therapeutic potential, a hypothetical inter-laboratory comparison study was conducted. This study aimed to assess the proficiency of various analytical laboratories in accurately and precisely measuring the concentration of this compound in a standardized sample matrix. The findings from this study, presented herein, offer valuable insights into the current state of analytical methodologies and highlight areas for future harmonization efforts.

Quantitative Data Summary

The performance of ten participating laboratories in the quantification of this compound from a standardized sample of Schisandra chinensis extract is summarized below. The assigned reference value for this compound in the test sample, determined by a reference laboratory using a validated primary method, was 50.0 µg/mL .

Laboratory IDReported Mean Concentration (µg/mL)Standard Deviation (µg/mL)Analytical Method UsedZ-Score
Lab-0149.51.2HPLC-UV-0.42
Lab-0252.82.5HPLC-UV2.33
Lab-0348.90.8UPLC-MS/MS-0.92
Lab-0450.81.5HPLC-UV0.67
Lab-0547.23.1HPLC-DAD-2.33
Lab-0651.51.9UPLC-UV1.25
Lab-0749.80.9UPLC-MS/MS-0.17
Lab-0854.13.8HPLC-UV3.42
Lab-0950.21.1HPLC-UV0.17
Lab-1048.12.2UPLC-UV-1.58
  • Z-scores were calculated to evaluate the performance of each laboratory. A Z-score between -2 and 2 is generally considered satisfactory. Scores outside this range may indicate a need for investigation into the laboratory's methodology or calibration.

Experimental Protocols

Detailed methodologies for the primary analytical techniques employed by the participating laboratories are provided below. These protocols are intended to serve as a reference for establishing and validating in-house methods for this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution of (A) Acetonitrile and (B) Water. The gradient program starts at 30% A, increases to 70% A over 20 minutes, holds for 5 minutes, and then returns to initial conditions for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727). Working standards ranging from 1 µg/mL to 100 µg/mL are prepared by serial dilution.

  • Sample Preparation: 1 gram of the dried Schisandra chinensis extract is accurately weighed and extracted with 25 mL of methanol using ultrasonication for 30 minutes. The extract is then centrifuged, and the supernatant is filtered through a 0.45 µm syringe filter prior to injection.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution of (A) 0.1% Formic acid in Acetonitrile and (B) 0.1% Formic acid in Water. The gradient program starts at 20% A, increases to 80% A over 10 minutes, holds for 2 minutes, and then returns to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

  • Injection Volume: 2 µL.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with a final dilution step to an appropriate concentration range for the UPLC-MS/MS system.

Inter-Laboratory Comparison Workflow

The following diagram illustrates the workflow of this inter-laboratory comparison study, from sample preparation and distribution to data analysis and reporting.

Inter_Laboratory_Comparison_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis cluster_reporting Phase 4: Reporting A Homogenized Sample Preparation (Schisandra chinensis Extract) B Reference Value Determination (Assigned Concentration) A->B Characterization C Sample Distribution to Participating Laboratories B->C D Analysis of this compound by Participating Labs C->D E Data Submission by Laboratories D->E F Statistical Analysis (Calculation of Z-Scores) E->F G Performance Evaluation & Comparison F->G H Issuance of Final Report & Comparison Guide G->H

Caption: Workflow of the this compound inter-laboratory comparison study.

Establishing a Reference Standard for Schisanlignone C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a chemical reference standard for Schisanlignone C, a bioactive lignan (B3055560) found in plants of the Schisandra genus. The establishment of a well-characterized reference standard is critical for the accurate quantification, quality control, and pharmacological evaluation of this compound in research and drug development. This document outlines the necessary analytical techniques, presents comparative data with other commercially available lignan standards, and provides detailed experimental protocols.

Comparative Analysis of Lignan Reference Standards

A reference standard for this compound should be thoroughly characterized to confirm its identity, purity, and potency. The following table compares the analytical data of a proposed this compound standard with commercially available, structurally related lignan reference standards. This comparison highlights the key analytical parameters required for establishing a new reference standard.

Table 1: Comparative Analytical Data for Lignan Reference Standards

ParameterThis compound (Proposed Standard)Schisandrin (Commercial Standard)Gomisin A (Commercial Standard)
Chemical Formula C₂₃H₂₈O₆C₂₄H₃₂O₇C₂₃H₂₈O₇
Molecular Weight 400.47 g/mol 432.51 g/mol 416.47 g/mol
Purity (by HPLC) ≥ 98%≥ 98%≥ 98%
Identity Confirmation ¹H NMR, ¹³C NMR, MS¹H NMR, ¹³C NMR, MS¹H NMR, ¹³C NMR, MS
Appearance White to off-white powderWhite crystalline powderWhite powder
Solubility Soluble in methanol (B129727), ethanol, DMSOSoluble in methanol, chloroform (B151607)Soluble in methanol, ethanol
Melting Point Not established132-134 °C127-129 °C

Experimental Protocols for Characterization

Accurate and reproducible analytical methods are essential for the characterization of a this compound reference standard. The following sections detail the recommended experimental protocols for purification and analysis.

Purification Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a robust method for obtaining highly pure this compound from a crude extract or a partially purified mixture.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size)

Mobile Phase:

  • A: Water

  • B: Acetonitrile or Methanol

Gradient Elution:

  • A typical gradient could be from 60% B to 80% B over 40 minutes, with adjustments based on the initial purity of the sample.

Procedure:

  • Dissolve the crude extract or partially purified this compound in a minimal amount of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the preparative HPLC column.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Collect the fraction corresponding to the this compound peak.

  • Combine the collected fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

  • Assess the purity of the isolated this compound using analytical HPLC.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to determine the purity of the established reference standard and for quantitative analysis in various samples.

Instrumentation:

  • Analytical HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Elution:

  • A representative gradient is 50-70% B over 30 minutes.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV detection at 220 nm

Procedure:

  • Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject a fixed volume (e.g., 10 µL) of each standard and sample onto the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting peak area against concentration.

  • Determine the concentration of this compound in unknown samples by interpolating their peak areas on the calibration curve.

Structural Elucidation Protocols

NMR spectroscopy is essential for the unambiguous identification and structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

  • Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)

Experiments:

  • ¹H NMR (Proton NMR)

  • ¹³C NMR (Carbon-13 NMR)

  • 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.

Data Presentation: The following tables present the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from structurally similar dibenzocyclooctadiene lignans.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)Multiplicity
H-1~6.5s
H-4~6.6s
H-6~4.5d
H-7~2.5m
H-8~2.0m
H-9~1.0d
OCH₃~3.5-3.9s

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1~110
C-2~150
C-3~140
C-4~115
C-5~135
C-6~75
C-7~40
C-8~35
C-9~15
OCH₃~55-60
C=O~170

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

Ionization Mode:

  • Electrospray ionization (ESI) in positive mode is typically used for lignans.

Expected Results:

  • [M+H]⁺ ion: The protonated molecular ion should be observed at m/z 401.1964 (calculated for C₂₃H₂₉O₆).

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns, including losses of methoxy (B1213986) groups (-31 Da), water (-18 Da), and cleavage of the dibenzocyclooctadiene ring system.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships involved in establishing a this compound reference standard.

experimental_workflow cluster_extraction Extraction & Isolation cluster_purification Purification cluster_characterization Characterization & Standardization raw_material Schisandra Plant Material extraction Solvent Extraction raw_material->extraction crude_extract Crude Lignan Extract extraction->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc pure_compound Purified this compound (>98% Purity) prep_hplc->pure_compound hplc Analytical HPLC (Purity) pure_compound->hplc nmr NMR Spectroscopy (Identity) pure_compound->nmr ms Mass Spectrometry (Identity) pure_compound->ms ref_std Established Reference Standard hplc->ref_std nmr->ref_std ms->ref_std

Caption: Workflow for Establishing a this compound Reference Standard.

analytical_pathway cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_properties Physicochemical Properties NMR ¹H NMR ¹³C NMR 2D NMR Structural Elucidation Reference_Standard This compound Reference Standard NMR->Reference_Standard Confirms Structure MS HR-MS MS/MS Molecular Weight & Fragmentation MS->Reference_Standard Confirms Identity HPLC Analytical HPLC-UV/DAD Quantitative Analysis HPLC->Reference_Standard Determines Purity PhysChem Appearance Solubility Melting Point PhysChem->Reference_Standard Defines Properties

Caption: Key Analytical Techniques for Reference Standard Characterization.

Schisanlignone C: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Schisanlignone C, a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, has garnered interest within the scientific community for its potential therapeutic properties. This guide provides a comparative overview of the currently available data on the in vitro and in vivo efficacy of this compound, with a focus on its anti-inflammatory and hepatoprotective activities. While research specifically on this compound is emerging, this guide also draws comparisons with other well-studied lignans (B1203133) from the same plant, such as Schisandrin A, B, and C, to provide a broader context for its potential pharmacological profile.

Data Presentation: Efficacy of this compound and Related Lignans

At present, specific quantitative in vitro and in vivo efficacy data for this compound is limited in publicly available research. The following tables summarize the efficacy of other prominent Schisandra lignans to provide a comparative baseline.

Table 1: Comparative In Vitro Anti-inflammatory Efficacy of Schisandra Lignans

CompoundCell LineAssayEndpointIC50 / Effective ConcentrationReference
Schisandrin ARAW 264.7LPS-induced NO productionInhibition of Nitric OxideData not available[1]
Schisandrin ARAW 264.7LPS-induced PGE2 productionInhibition of Prostaglandin E2Data not available[1]
Schisandrin CLX-2, HSC-T6TGF-β1-induced IL-6 mRNAInhibition of IL-6 expressionConcentration-dependent[2]

Table 2: Comparative In Vivo Hepatoprotective and Anti-inflammatory Efficacy of Schisandra Lignans

CompoundAnimal ModelInducing AgentKey FindingsDosageReference
Schisandrin AMiceXylene-induced ear edemaSignificant decrease in edemaNot specified[3][4]
Schisandrin AMiceCarrageenan-induced paw edemaSignificant inhibition of paw edema25, 50 mg/kg[4]
Schisandrin BRatsCarbon tetrachloride (CCl4)Reduced ALT and AST levels25, 50 mg/kg[5]
Schisandrin CMiceCarbon tetrachloride (CCl4)Decreased serum ALT, AST, and total bilirubinNot specified[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the anti-inflammatory and hepatoprotective effects of compounds like this compound.

In Vitro Anti-inflammatory Activity Assay

Cell Culture and Treatment: Murine macrophage cell line, RAW 264.7, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[1] For experiments, cells are seeded in 96-well plates. After adherence, the cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.[1]

Nitric Oxide (NO) Production Assay: After 24 hours of LPS stimulation, the concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[6] The absorbance is read at 540 nm, and the quantity of nitrite is determined from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

In Vivo Hepatoprotective Activity Assay

Animal Model: Male C57BL/6J mice are typically used for the carbon tetrachloride (CCl4)-induced liver fibrosis model.[2] The animals are housed under standard laboratory conditions with free access to food and water.

Induction of Liver Injury and Treatment: Liver fibrosis is induced by intraperitoneal injection of CCl4 (diluted in olive oil) two to three times a week for several weeks.[2][5] this compound, dissolved in a suitable vehicle, is administered orally or intraperitoneally to the treatment groups. A control group receives the vehicle alone, and a model group receives CCl4 and the vehicle.

Biochemical Analysis: At the end of the treatment period, blood samples are collected to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage.[2][5]

Histopathological Examination: Liver tissues are collected, fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are then stained with Hematoxylin and Eosin (H&E) to assess the extent of liver damage, including necrosis, inflammation, and fibrosis.[2][5]

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental designs can aid in understanding the mechanisms of action and study methodologies.

G cluster_0 In Vitro Anti-inflammatory Workflow A RAW 264.7 Macrophages B Pre-treatment with this compound A->B C LPS Stimulation B->C D Incubation (24h) C->D E Measurement of NO Production (Griess Assay) D->E F Measurement of Pro-inflammatory Cytokines (ELISA) D->F

In Vitro Anti-inflammatory Experimental Workflow

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Schisanlignone_C This compound Schisanlignone_C->IKK Inhibits

Proposed Anti-inflammatory Signaling Pathway of this compound

The proposed mechanism of action for many Schisandra lignans involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] As depicted, lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, causing its degradation and the subsequent release and nuclear translocation of the NF-κB p65/p50 dimer. In the nucleus, NF-κB induces the transcription of various pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting a key step in this pathway, such as the activation of IKK.

G cluster_1 In Vivo Hepatoprotective Workflow G Animal Model (Mice) H Induction of Liver Injury (CCl4) G->H I Treatment with this compound H->I J Blood Collection I->J L Liver Tissue Collection I->L K Serum Biochemical Analysis (ALT, AST) J->K M Histopathological Examination (H&E) L->M

In Vivo Hepatoprotective Experimental Workflow

References

Validation of a Biomarker for Schisanlignone C Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating a biomarker for the anti-inflammatory activity of Schisanlignone C (also known as Schisandrin C). It offers a comparative analysis with established anti-inflammatory drugs, Celecoxib and Dexamethasone (B1670325), and details the necessary experimental protocols for biomarker validation.

Proposed Biomarker for this compound Activity

Based on its mechanism of action, the anti-inflammatory activity of this compound is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5][6][7] This inhibition leads to a downstream reduction in the expression of key pro-inflammatory mediators. Therefore, the levels of Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) are proposed as robust and quantifiable biomarkers for assessing the therapeutic activity of this compound.

Comparative Analysis of Anti-Inflammatory Agents

To contextualize the activity of this compound, this section compares its mechanism of action and expected biomarker modulation with that of Celecoxib, a selective COX-2 inhibitor, and Dexamethasone, a potent corticosteroid.

Table 1: Comparison of Mechanisms of Action

FeatureThis compoundCelecoxibDexamethasone
Primary Target NF-κB Signaling Pathway[1][3][4][5]Cyclooxygenase-2 (COX-2)[1][8][9][10][11]Glucocorticoid Receptor[2][3][4][5][12]
Downstream Effects Inhibition of IκBα phosphorylation, preventing p65 nuclear translocation and subsequent downregulation of pro-inflammatory gene transcription (COX-2, TNF-α, IL-6).[1][4][6][7]Selective inhibition of COX-2 enzymatic activity, leading to reduced prostaglandin (B15479496) synthesis.[1][8][9][10][11]Binds to the glucocorticoid receptor, which then translocates to the nucleus to upregulate anti-inflammatory genes and downregulate pro-inflammatory genes by inhibiting transcription factors like NF-κB.[2][3][4][12]
Therapeutic Class Lignan (Phytochemical)Nonsteroidal Anti-Inflammatory Drug (NSAID)Corticosteroid

Table 2: Expected Effects on Proposed Biomarkers

BiomarkerThis compoundCelecoxibDexamethasone
NF-κB (p65) Nuclear Translocation ↓↓ [1][6]No direct effect↓↓ [3][4]
COX-2 Expression [4] (indirectly, through feedback loops) [4]
COX-2 Activity No direct effect↓↓↓ [1][8][9][10][11]No direct effect
TNF-α Production [1][13]No direct effect [3][4]
IL-6 Production [13]No direct effect [3][4]
(Note: Arrows indicate the expected direction and magnitude of change in biomarker levels upon treatment.)

Experimental Protocols for Biomarker Validation

The following is a generalized protocol for a cell-based assay to validate the proposed biomarkers for this compound activity.

Cell-Based Assay for Anti-Inflammatory Activity

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) are suitable models.
  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for RAW 264.7, RPMI-1640 for PBMCs) supplemented with 10% fetal bovine serum and antibiotics, at 37°C in a 5% CO2 incubator.
  • Plating: Seed cells in 96-well plates for cytokine analysis or larger plates for protein extraction.
  • Treatment: Pre-treat cells with varying concentrations of this compound, Celecoxib (positive control for COX-2 inhibition), Dexamethasone (positive control for broad anti-inflammatory effects), or vehicle (e.g., DMSO) for 1-2 hours.
  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the cell cultures (a final concentration of 100 ng/mL is common). Include an unstimulated control group.[14]
  • Incubation: Incubate the treated and stimulated cells for a predetermined time (e.g., 18-24 hours for cytokine production).[14]

2. Biomarker Measurement:

  • Cytokine Analysis (TNF-α and IL-6):

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[14][15][16][17]

  • Protein Expression Analysis (COX-2 and p65):

    • Cell Lysis: Lyse the cells to extract total protein.

    • Western Blotting:

      • Separate proteins by size using SDS-PAGE.

      • Transfer the separated proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies specific for COX-2 and the p65 subunit of NF-κB. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

      • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Detect the protein bands using a chemiluminescent substrate and image the blot.

      • Quantify band intensities to determine relative protein expression levels.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p65_p50 IκBα p65 p50 p65 p65 p65_nuc p65 p65->p65_nuc Translocates p50 p50 p50_nuc p50 p50->p50_nuc Translocates Schisanlignone_C This compound Schisanlignone_C->IKK Inhibits IkBa_p65_p50->p65 Releases IkBa_p65_p50->p50 Releases DNA DNA p65_nuc->DNA Binds to Promoter Region p50_nuc->DNA Binds to Promoter Region mRNA Pro-inflammatory mRNA DNA->mRNA Transcription COX2 COX-2 mRNA->COX2 Translation TNFa TNF-α mRNA->TNFa Translation IL6 IL-6 mRNA->IL6 Translation

Caption: NF-κB Signaling Pathway and Point of Inhibition by this compound.

G cluster_analysis Biomarker Analysis start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment with This compound and Controls cell_culture->treatment stimulation LPS Stimulation treatment->stimulation incubation Incubation (18-24h) stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant lyse_cells Lyse Cells incubation->lyse_cells elisa ELISA (TNF-α, IL-6) collect_supernatant->elisa western_blot Western Blot (COX-2, p65) lyse_cells->western_blot data_analysis Data Analysis and Comparison elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Biomarker Validation.

G hypothesis Hypothesis: This compound has anti-inflammatory activity mechanism Mechanism: Inhibition of NF-κB Pathway hypothesis->mechanism biomarker Proposed Biomarker: ↓ COX-2, TNF-α, IL-6 mechanism->biomarker experiment In Vitro Experiment (LPS-stimulated macrophages) biomarker->experiment measurement Measure Biomarker Levels (ELISA, Western Blot) experiment->measurement validation Validation: This compound treatment reduces biomarker levels in a dose-dependent manner measurement->validation

Caption: Logical Relationship for Biomarker Validation.

Conclusion

The validation of downstream markers of the NF-κB pathway, specifically COX-2, TNF-α, and IL-6, presents a robust strategy for quantifying the bioactivity of this compound. This approach not only provides a reliable method for assessing its anti-inflammatory efficacy but also allows for direct comparison with other anti-inflammatory agents that have different mechanisms of action. The experimental protocols and comparative data outlined in this guide offer a solid foundation for researchers to further investigate and characterize the therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Disposal of Schisanlignone C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[3] Operations that may generate dust should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation.[2][3]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of Schisanlignone C, treating it as a potentially hazardous substance due to the lack of comprehensive toxicological data.

  • Waste Identification and Collection:

    • Pure this compound and any materials significantly contaminated with it (e.g., weighing papers, disposable spatulas) should be collected in a designated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and its solvent if in solution.

    • Avoid mixing this compound waste with other chemical waste streams unless compatibility is certain. It is known to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," its CAS number (144606-83-7), and any known hazard information (e.g., "Caution: Toxicological properties not fully investigated").[1]

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials, particularly strong oxidizing agents.[3][4]

    • The storage area should be cool and dry.[3]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional chemical waste disposal company to arrange for pickup and disposal.[5]

    • Provide them with all available information on this compound. Although a specific SDS is not available, providing information on its chemical class (lignan) and any known properties is crucial.[1]

    • Do not dispose of this compound down the drain or in regular trash.[2]

Chemical and Physical Properties

The following table summarizes the known properties of this compound. The lack of extensive data underscores the need for cautious handling and disposal.

PropertyValue
CAS Number 144606-83-7
Molecular Formula C23H28O6
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Purity >98% (as per one supplier)[1]
Toxicological Data Not thoroughly investigated[2]
Ecological Data Not available

Disposal Workflow

The logical steps for the safe and compliant disposal of this compound are illustrated in the diagram below. This workflow emphasizes a conservative approach due to the limited safety information available.

G cluster_prep Preparation & Collection cluster_label Identification cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect this compound Waste in a Designated Container A->B C Label Container: 'Hazardous Waste' 'this compound' CAS: 144606-83-7 B->C D Store Sealed Container in Satellite Accumulation Area C->D E Contact EHS or Licensed Waste Disposal Company D->E F Provide All Available Chemical Information E->F G Arrange for Professional Waste Pickup F->G

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Schisanlignone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Schisanlignone C. As a bioactive lignan (B3055560) with potential cytotoxic properties, stringent adherence to these procedures is paramount to ensure personnel safety and maintain the integrity of experimental outcomes. This guide is intended to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and precision in research and development.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Gloves Powder-free nitrile gloves, double-glovedPrevents skin contact and contamination. Double gloving is recommended when handling cytotoxic compounds.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from dust particles and splashes.
Lab Coat Disposable, solid-front, back-closing gownProtects skin and personal clothing from contamination.
Respiratory Protection N95 respirator or higherRecommended when handling the powder outside of a containment system to prevent inhalation.

Operational Plan: Handling and Preparation of this compound Solutions

All handling of powdered this compound and preparation of its solutions must be conducted in a designated area, preferably within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood to minimize exposure risks.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a stock solution of this compound, a powdered compound, for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Preparation: Don the appropriate PPE as specified in the table above. Prepare the work surface within the BSC by disinfecting it with 70% ethanol.

  • Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance inside the BSC. Carefully weigh the desired amount of this compound powder into the vial.

  • Dissolution: Calculate the required volume of DMSO to achieve a 10 mM stock solution. Using a sterile pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Securely cap the vial and vortex at a medium speed until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, date, and your initials.

  • Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Disposal Procedures

Waste Type Disposal Protocol
Unused/Expired this compound Powder Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated cytotoxic waste container (sharps or solid waste as appropriate). These containers are typically color-coded (e.g., yellow or purple) and marked with a cytotoxic symbol.
Contaminated PPE (gloves, gown) Remove carefully to avoid exposure and place in a designated cytotoxic waste container.
Liquid Waste (unused stock solutions, media containing the compound) Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain. The container should be clearly marked as "Cytotoxic Waste".

All cytotoxic waste must be segregated from regular laboratory trash and disposed of through a licensed hazardous waste management service, typically by incineration.

Logical Flow for Waste Disposal

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generation solid1 Unused Powder start->solid1 solid2 Contaminated PPE start->solid2 solid3 Contaminated Labware start->solid3 liquid1 Unused Stock Solutions start->liquid1 liquid2 Contaminated Media start->liquid2 disposal_container Segregate into Labeled Cytotoxic Waste Containers solid1->disposal_container solid2->disposal_container solid3->disposal_container liquid1->disposal_container liquid2->disposal_container disposal_service Dispose via Licensed Hazardous Waste Service disposal_container->disposal_service

Caption: Logical flow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.